molecular formula C13H17ClN2 B000673 Tetrahydrozoline Hydrochloride CAS No. 522-48-5

Tetrahydrozoline Hydrochloride

Numéro de catalogue: B000673
Numéro CAS: 522-48-5
Poids moléculaire: 236.74 g/mol
Clé InChI: BJORNXNYWNIWEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tetrahydrozoline hydrochloride is the salt form of tetryzoline, a well-characterized imidazoline derivative and alpha-adrenergic receptor agonist. This compound is supplied as a high-purity reference standard for non-clinical research applications. As a selective agonist for alpha-1 and alpha-2 adrenergic receptors, this compound is a valuable pharmacological tool for studying receptor function and signal transduction. Its primary mechanism of action involves inducing vasoconstriction through the stimulation of alpha-1 adrenergic receptors on smooth muscles in blood vessels . Research applications for this compound include pharmacological profiling, cardiovascular studies investigating systemic effects such as hypertension, bradycardia, and hypotension, and neuropharmacological research due to its ability to cross the blood-brain barrier and cause central nervous system effects like sedation and hypothermia . This product is intended For Research Use Only . It is strictly not for diagnostic or therapeutic use, nor for administration to humans or animals.

Propriétés

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJORNXNYWNIWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3=NCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84-22-0 (Parent)
Record name Tetrahydrozoline hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7045316
Record name Tetrahydrozoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855698
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

522-48-5
Record name Tetrahydrozoline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrozoline hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydrozoline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazole, 4,5-dihydro-2-(1,2,3,4-tetrahydro-1-naphthalenyl)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrahydrozoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetryzoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.574
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAHYDROZOLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YZT43HS7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tetrahydrozoline Hydrochloride: A Technical Whitepaper on its Alpha-Adrenergic Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Tetrahydrozoline (B7765393) hydrochloride is an imidazoline (B1206853) derivative widely utilized in over-the-counter ophthalmic and nasal decongestant formulations. Its therapeutic effect stems from its activity as a sympathomimetic amine, specifically functioning as an agonist at alpha-adrenergic receptors. Primarily, it is a selective agonist for α1-adrenergic receptors, inducing vasoconstriction of conjunctival and nasal blood vessels to relieve redness and congestion.[1][2] However, upon systemic absorption, it also exhibits activity at central α2-adrenergic receptors, which can lead to significant side effects such as bradycardia, hypotension, and central nervous system depression.[1][3] This document provides a detailed technical overview of the mechanism of action, signaling pathways, pharmacological profile, and key experimental methodologies used to characterize Tetrahydrozoline as an alpha-adrenergic agonist, intended for researchers and drug development professionals.

Introduction

Tetrahydrozoline is a synthetic sympathomimetic amine belonging to the imidazoline class of compounds.[4] Chemically, it is 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole, and it is typically formulated as the hydrochloride salt for clinical use.[5] Its primary clinical application is as a topical decongestant. When applied to the conjunctiva or nasal mucosa, it directly stimulates alpha-adrenergic receptors on the vascular smooth muscle of arterioles, leading to vasoconstriction and a reduction in localized blood flow, which alleviates redness and swelling.[1][2] While effective for temporary relief, its pharmacology is more complex, involving interactions with multiple alpha-adrenergic receptor subtypes that are critical to understand for both therapeutic application and toxicology.

Mechanism of Action as an Alpha-Adrenergic Agonist

Tetrahydrozoline's pharmacological effects are mediated by its direct interaction with alpha-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Its activity can be differentiated based on the receptor subtype and location.

  • Primary Peripheral Action (α1-Agonism): In topical applications, tetrahydrozoline acts as a selective α1-adrenergic receptor agonist.[2][4] These receptors are predominantly located on the postsynaptic membrane of vascular smooth muscle cells. Activation of α1-receptors is the primary mechanism behind its vasoconstrictive and decongestant effects.[1]

  • Systemic and Central Action (α2-Agonism): When ingested or absorbed systemically, tetrahydrozoline can cross the blood-brain barrier and act as an agonist at central α2-adrenergic receptors.[1][3] These receptors are typically located presynaptically on adrenergic neurons and function as inhibitory autoreceptors, reducing the release of norepinephrine. This central sympatholytic action is responsible for the characteristic toxicological profile of imidazoline derivatives, which includes hypotension, bradycardia, and sedation.[3]

Adrenergic Receptor Signaling Pathways

The dual activity of tetrahydrozoline at α1 and α2 receptors engages two distinct G-protein signaling cascades.

α1-Adrenergic Receptor (Gq) Signaling Pathway

Activation of the α1-adrenergic receptor by tetrahydrozoline initiates a signaling cascade through the Gq family of G-proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), leading to the phosphorylation of downstream targets that ultimately result in smooth muscle contraction and vasoconstriction.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol THZ Tetrahydrozoline Alpha1_R α1-Adrenergic Receptor THZ->Alpha1_R Binds Gq Gq Protein Alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Response Smooth Muscle Contraction (Vasoconstriction) PKC->Response Leads to

Figure 1: Alpha-1 Adrenergic Gq Signaling Pathway.
α2-Adrenergic Receptor (Gi) Signaling Pathway

Activation of the α2-adrenergic receptor by tetrahydrozoline engages the Gi family of inhibitory G-proteins. The activated αi subunit directly inhibits the enzyme adenylyl cyclase. This action prevents the conversion of ATP to the second messenger cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA). In presynaptic neurons, this reduction in cAMP signaling ultimately inhibits the release of neurotransmitters like norepinephrine, producing a sympatholytic effect.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol THZ Tetrahydrozoline Alpha2_R α2-Adrenergic Receptor THZ->Alpha2_R Binds Gi Gi Protein Alpha2_R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Reduced Neurotransmitter Release PKA->Response Leads to

Figure 2: Alpha-2 Adrenergic Gi Signaling Pathway.

Pharmacological Profile

Table 1: Comparative Receptor Binding Affinities (pKi) of Imidazoline Agonists

Compound α1A α1B α1D α2A α2B α2C
Oxymetazoline (B75379) 7.9 7.2 7.5 8.8 7.3 8.3
Xylometazoline (B1196259) 7.1 6.8 7.1 8.5 8.0 8.1

| Source: Adapted from Schlegel et al., 2010.[6] |

Table 2: Comparative Functional Potency (pEC50) and Efficacy of Imidazoline Agonists

Compound Receptor Assay pEC50 Intrinsic Activity (vs. Epinephrine)
Oxymetazoline α1A Ca²⁺ Mobilization 6.0 Partial Agonist
Oxymetazoline α2B Ca²⁺ Mobilization 8.1 Full Agonist
Xylometazoline α2B Ca²⁺ Mobilization 7.3 Full Agonist

| Source: Adapted from Schlegel et al., 2010.[6] |

Key Experimental Protocols

The characterization of alpha-adrenergic agonists like tetrahydrozoline relies on a suite of standardized in vitro assays to determine receptor binding affinity and functional activity.

Protocol: α-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., tetrahydrozoline) for a specific α-adrenergic receptor subtype.

Binding_Assay_Workflow P1 1. Membrane Preparation Prepare membranes from cells expressing the target α-receptor (e.g., α1A, α2A). P2 2. Incubation Incubate membranes with: - Fixed conc. of radioligand (e.g., [³H]Prazosin for α1) - Varying conc. of test compound (Tetrahydrozoline) P1->P2 P3 3. Separation Rapidly separate bound from free radioligand via vacuum filtration over glass fiber filters. P2->P3 P4 4. Quantification Quantify radioactivity trapped on filters using liquid scintillation counting. P3->P4 P5 5. Data Analysis Plot % inhibition vs. log[compound]. Fit data to determine IC50. Calculate Ki using Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) P4->P5

Figure 3: Workflow for a Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize cultured cells (e.g., HEK293 or CHO) stably expressing the human α-adrenergic receptor subtype of interest (e.g., α1A) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[7]

  • Competitive Binding Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1 receptors, [3H]rauwolscine for α2 receptors) and a range of concentrations of the unlabeled test compound (tetrahydrozoline).[7][8] Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled antagonist).

  • Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes and bound ligand are trapped on the filter.[8]

  • Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound ligand. The radioactivity on each filter is then measured using a liquid scintillation counter.[8]

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this against the logarithm of the test compound concentration and fit the data using a non-linear regression to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]

Protocol: α1-Adrenergic Functional Assay (Calcium Mobilization)

This assay measures the functional potency (EC50) and efficacy of an agonist at the Gq-coupled α1-adrenergic receptor by quantifying changes in intracellular calcium concentration.[10]

Calcium_Assay_Workflow P1 1. Cell Preparation Plate cells expressing α1-receptors in a multi-well plate. Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM). P2 2. Baseline Measurement Place plate in a fluorescence plate reader (e.g., FLIPR). Measure baseline fluorescence. P1->P2 P3 3. Agonist Addition Add varying concentrations of test compound (Tetrahydrozoline) to the wells. P2->P3 P4 4. Signal Detection Immediately monitor the change in fluorescence intensity over time. Peak fluorescence corresponds to intracellular Ca²⁺ release. P3->P4 P5 5. Data Analysis Plot the peak fluorescence response vs. log[agonist]. Fit data to a sigmoidal dose-response curve to determine EC50 and Emax. P4->P5 cAMP_Assay_Workflow P1 1. Cell Preparation Seed cells expressing α2-receptors in a multi-well plate. P2 2. Stimulation & Inhibition Incubate cells with: - Forskolin (to stimulate adenylyl cyclase) - Varying conc. of test compound (Tetrahydrozoline) P1->P2 P3 3. Cell Lysis & Detection Lyse the cells to release intracellular cAMP. Quantify cAMP levels using a detection kit (e.g., HTRF, AlphaScreen). P2->P3 P4 4. Data Analysis Plot the measured cAMP signal vs. log[agonist]. The decrease in signal indicates inhibition. P3->P4 P5 5. Curve Fitting Fit data to a sigmoidal dose-response (inhibition) curve to determine the IC50 (functional) and maximal inhibition. P4->P5

References

The Pharmacological Profile of Tetrahydrozoline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrozoline (B7765393) hydrochloride is a sympathomimetic amine and an imidazoline (B1206853) derivative widely utilized for its vasoconstrictive properties.[1][2] Primarily available in over-the-counter ophthalmic and nasal formulations, it provides temporary relief from congestion and redness by stimulating alpha-adrenergic receptors.[1][2] This technical guide provides an in-depth review of the pharmacological profile of tetrahydrozoline hydrochloride, including its mechanism of action, receptor selectivity, downstream signaling, and pharmacokinetic properties. Detailed experimental protocols for assessing its pharmacological activity are also presented, alongside a comparative analysis with other common imidazoline derivatives. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction

This compound is a well-established alpha-adrenergic agonist used for the temporary relief of minor eye irritation, redness, and nasal congestion.[1][3] Structurally related to other imidazoline derivatives such as naphazoline, oxymetazoline, and xylometazoline, its therapeutic effects are primarily mediated by its interaction with alpha-adrenergic receptors, leading to localized vasoconstriction.[3][4] Understanding the detailed pharmacological profile of tetrahydrozoline is crucial for its safe and effective use, as well as for the development of novel therapeutics targeting the adrenergic system.

Mechanism of Action and Receptor Selectivity

This compound is a direct-acting alpha-adrenergic receptor agonist with a pronounced selectivity for α1-adrenergic receptors.[2][5] It has little to no effect on beta-adrenergic receptors.[3] Upon topical application to the conjunctiva or nasal mucosa, tetrahydrozoline stimulates α1-adrenergic receptors on the smooth muscle of small arterioles, leading to their constriction.[2][6] This vasoconstriction reduces blood flow to the affected area, thereby alleviating redness and swelling.[6]

Downstream Signaling Pathway

The activation of α1-adrenergic receptors by tetrahydrozoline initiates a well-characterized intracellular signaling cascade. These receptors are G-protein coupled receptors (GPCRs) that signal through the Gq alpha subunit. The binding of tetrahydrozoline stabilizes a conformational state of the receptor that promotes the exchange of GDP for GTP on the Gαq subunit. This activation leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq-GTP then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with DAG, activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle contraction and vasoconstriction.

Tetrahydrozoline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tetrahydrozoline Tetrahydrozoline HCl Alpha1_Receptor α1-Adrenergic Receptor Tetrahydrozoline->Alpha1_Receptor Binds to G_Protein Gq Protein (α, β, γ subunits) Alpha1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Contraction Smooth Muscle Contraction (Vasoconstriction) PKC->Contraction Leads to

Caption: Tetrahydrozoline Signaling Pathway.

Pharmacokinetics

The pharmacokinetic profile of this compound following topical administration is characterized by a rapid onset of action and a relatively long duration. Systemic absorption can occur, particularly with overuse or accidental ingestion.

ParameterValueReference
Onset of Action Within minutes[7]
Duration of Action 4-8 hours[7]
Biological Half-life (t½) Approximately 6 hours[8]
Peak Plasma Concentration (Cmax) 0.068 - 0.380 ng/mL (therapeutic ocular dosing)[8]
Time to Peak Plasma Concentration (Tmax) Approximately 9 hours after the last of four doses[8]
Volume of Distribution (Vd) Data not available
Clearance (CL) Data not available
Excretion Excreted in urine, at least in part, chemically unchanged[8]
Urine Concentration 13 - 210 ng/mL (within 24 hours of therapeutic ocular dosing)[8]

Note: The Cmax and Tmax values are from a study involving four administrations at 4-hour intervals. A full ADME (Absorption, Distribution, Metabolism, and Excretion) profile for this compound is not comprehensively documented in publicly available literature.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for α1 and α2-adrenergic receptors.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing α1 or α2 receptors Incubate Incubate membranes, radioligand, and Tetrahydrozoline HCl at 30°C for 60 min Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [³H]prazosin for α1, [³H]rauwolscine for α2) Radioligand_Prep->Incubate THZ_Prep Prepare serial dilutions of Tetrahydrozoline HCl THZ_Prep->Incubate Filtration Rapid vacuum filtration through glass fiber filters to separate bound and free radioligand Incubate->Filtration Wash Wash filters with ice-cold buffer Filtration->Wash Scintillation Measure radioactivity of filters using a scintillation counter Wash->Scintillation IC50_Calc Calculate IC50 value from competition binding curves Scintillation->IC50_Calc Ki_Calc Calculate Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) IC50_Calc->Ki_Calc

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human α1A, α1B, α1D, α2A, α2B, or α2C adrenergic receptor subtypes are prepared by homogenization and centrifugation.[9] The final membrane pellet is resuspended in an appropriate assay buffer.[9]

  • Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1 receptors, [3H]rauwolscine for α2 receptors) and varying concentrations of unlabeled this compound.[9] Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.[9]

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.[9]

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of tetrahydrozoline that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[9]

In Vitro Vasoconstriction Assay

This protocol provides a general method for assessing the functional potency (EC50) of this compound in inducing vasoconstriction in isolated arterial segments.

Vasoconstriction_Assay_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis Tissue_Prep Isolate arterial rings (e.g., rat aorta or mesenteric artery) Mounting Mount arterial rings in an organ bath containing physiological salt solution Tissue_Prep->Mounting Equilibration Equilibrate tissue under optimal resting tension and bubble with carbogen Mounting->Equilibration Contraction Induce a reference contraction (e.g., with KCl or phenylephrine) Equilibration->Contraction Washout Wash out the reference agonist and allow tissue to return to baseline Contraction->Washout THZ_Addition Cumulative addition of increasing concentrations of Tetrahydrozoline HCl Washout->THZ_Addition Tension_Recording Record isometric tension changes using a force transducer THZ_Addition->Tension_Recording CRC_Plot Plot concentration-response curve (% of maximal contraction vs. log[THZ]) Tension_Recording->CRC_Plot EC50_Calc Calculate EC50 value from the concentration-response curve CRC_Plot->EC50_Calc

Caption: In Vitro Vasoconstriction Assay Workflow.

Methodology:

  • Tissue Preparation: Arterial rings (e.g., from rat aorta or mesenteric arteries) are carefully dissected and mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2 (carbogen).

  • Equilibration: The arterial rings are allowed to equilibrate for a period (e.g., 60-90 minutes) under a determined optimal resting tension.

  • Viability Check: The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl) or a standard α1-agonist like phenylephrine.

  • Concentration-Response Curve: After a washout period and return to baseline tension, cumulative concentrations of this compound are added to the organ bath.

  • Tension Measurement: The changes in isometric tension are recorded using a force transducer.

  • Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by the reference agonist. A concentration-response curve is plotted, and the EC50 value (the concentration of tetrahydrozoline that produces 50% of the maximal response) is determined using non-linear regression analysis.

Comparative Pharmacology of Imidazoline Derivatives

Tetrahydrozoline belongs to the imidazoline class of sympathomimetics, which includes several other compounds used as topical decongestants. While they share a common mechanism of action, there are differences in their receptor selectivity and duration of action.

CompoundPrimary Receptor SelectivityDuration of Action
Tetrahydrozoline α1-Adrenergic Agonist4-8 hours[10]
Naphazoline Mixed α1/α2-Adrenergic AgonistShorter duration (similar to tetrahydrozoline)[10]
Oxymetazoline α1 and α2-Adrenergic AgonistUp to 8 hours or longer[10][11]
Xylometazoline α1 and α2-Adrenergic AgonistUp to 8 hours or longer[10][11]

Toxicology and Safety

While generally safe for topical use as directed, systemic absorption of this compound can lead to adverse effects. Accidental ingestion, particularly in children, can cause significant toxicity, including central nervous system depression, bradycardia, hypotension, and coma. Overuse of topical preparations can lead to rebound hyperemia (increased redness) upon discontinuation.

Conclusion

This compound is a selective α1-adrenergic receptor agonist that effectively produces localized vasoconstriction, making it a valuable agent for the symptomatic relief of ocular and nasal congestion. Its pharmacological effects are mediated through the Gq-PLC-IP3/DAG signaling pathway. While its pharmacokinetic profile is characterized by a rapid onset and a duration of 4-8 hours, a comprehensive understanding of its ADME properties is still lacking. Further research providing quantitative data on its receptor binding affinities and a more detailed pharmacokinetic analysis would be beneficial for a more complete characterization of this widely used compound. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

Tetrahydrozoline Hydrochloride: A Technical Guide to Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrozoline (B7765393) hydrochloride, a well-known alpha-adrenergic agonist, is the active ingredient in many over-the-counter ophthalmic and nasal decongestant preparations.[1][2][3] Its therapeutic effect stems from its ability to constrict blood vessels by activating adrenergic receptors.[4][5] This technical guide provides an in-depth analysis of the receptor binding affinity of tetrahydrozoline and related imidazoline (B1206853) compounds. It includes a comprehensive summary of available quantitative binding data, detailed experimental protocols for assessing receptor affinity, and a review of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to Tetrahydrozoline

Tetrahydrozoline is an imidazole (B134444) derivative that acts as a sympathomimetic amine.[6][7][8] Structurally and pharmacologically, it is related to other imidazoline decongestants such as naphazoline, oxymetazoline (B75379), and xylometazoline (B1196259).[1] Its primary mechanism of action is the direct stimulation of alpha-adrenergic receptors, leading to vasoconstriction and a reduction in tissue hyperemia.[1][9] While it is widely recognized for its effects on alpha-1 adrenergic receptors, there is evidence to suggest activity at alpha-2 adrenergic and imidazoline receptors as well.[7] Understanding the complete receptor binding profile of tetrahydrozoline is crucial for elucidating its full range of pharmacological effects and potential therapeutic applications.

Receptor Binding Affinity Data

Quantitative data on the binding affinity of tetrahydrozoline at various receptors is not extensively published in a single source. However, by examining data from structurally and functionally similar imidazoline compounds, a comparative understanding of its likely receptor interactions can be established. The following tables summarize the binding affinities (Ki values in nM) of several key imidazoline derivatives and related compounds for alpha-1, alpha-2 adrenergic, and imidazoline receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Alpha-1 Adrenergic Receptor Binding Affinities (Ki, nM)

Compoundα1Aα1Bα1DReference(s)
OxymetazolineHigh Affinity-Weak Affinity[10]
CirazolineHigh Affinity--[11][12]
Phentolamine (B1677648)4.7--[9]
Naphazoline---[4]

Note: Specific Ki values for all subtypes are not always available in the cited literature. "High Affinity" indicates a strong binding interaction was reported without a specific numerical value.

Table 2: Alpha-2 Adrenergic Receptor Binding Affinities (Ki, nM)

Compoundα2Aα2Bα2CReference(s)
Clonidine (B47849)21-9.3[5]
Guanfacine931,3803,890[3]
Moxonidine13.09.515.6[1]
Naphazoline21--[4]
Phentolamine4.7 (α2D)-3.6[9][13]
Idazoxan---[2][14]
XylometazolineHigh AffinityHigh AffinityHigh Affinity[15][16]
Oxymetazoline0.79Lower Affinity than α1A-[15][17]

Table 3: Imidazoline Receptor Binding Affinities (Ki, nM)

CompoundI1I2Reference(s)
Clonidine<10-[18]
Guanfacine19-[3]
Moxonidine4.2-[1]
Rilmenidine (B1679337)High Affinity-[19][20][21]
Idazoxan-High Affinity[2]
CirazolineHigh AffinityHigh Affinity[6]
Naphazoline-~1.3 (High Affinity)[2]

Signaling Pathways

Tetrahydrozoline's effects are mediated through its interaction with G-protein coupled receptors (GPCRs). The specific signaling cascades activated depend on the receptor subtype it binds to.

Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are coupled to the Gq family of G-proteins. Upon agonist binding, a conformational change in the receptor activates Gq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to a cascade of downstream cellular effects, most notably smooth muscle contraction and vasoconstriction.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Tetrahydrozoline Receptor α1-Adrenergic Receptor Ligand->Receptor binds Gq Gq (α,β,γ subunits) Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Response Cellular Response (Vasoconstriction) PKC->Response phosphorylates targets leading to Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Tetrahydrozoline Receptor α2-Adrenergic Receptor Ligand->Receptor binds Gi Gi (α,β,γ subunits) Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response phosphorylates targets leading to Radioligand_Binding_Workflow start Start prep Prepare Receptor Source (Cell Membranes or Tissue Homogenate) start->prep incubate Incubate Receptor with Radioligand and varying concentrations of Tetrahydrozoline prep->incubate filter Rapid Filtration to separate bound from free ligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity using a scintillation counter wash->count analyze Data Analysis: Plot binding vs. concentration, determine IC50, and calculate Ki count->analyze end End analyze->end

References

An In-depth Technical Guide to the Synthesis and Discovery of Tetrahydrozoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, discovery, and mechanism of action of Tetrahydrozoline (B7765393) Hydrochloride, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

Tetrahydrozoline, an imidazole (B134444) derivative, was first patented in 1954 and introduced for medical use in 1959.[1] It is a sympathomimetic amine that has become a widely used over-the-counter medication for the temporary relief of nasal congestion and ophthalmic redness.[2][3] Its efficacy stems from its action as a vasoconstrictor, which it achieves through its interaction with adrenergic receptors.[3]

Synthesis of Tetrahydrozoline Hydrochloride

Two primary synthetic routes for tetrahydrozoline have been documented. The earlier method involves the reductive amination of tetralone, while a more contemporary and higher-yielding approach starts from 1-cyanotetraline.

Reductive Amination of Tetralone (Older Method)

This historical method involves the reaction of tetralone with ethylenediamine (B42938), followed by treatment with hydrochloric acid. However, this route is often plagued by over-reduction and the formation of byproducts, leading to lower yields of 45-55%.

Synthesis from 1-Cyanotetraline (Modern Method)

A more efficient and widely used method involves the reaction of 1-cyanotetraline with ethylenediamine monotosylate. This "one-pot" synthesis is characterized by its simple technology, mild reaction conditions, and high total yield, reaching up to 80.3%.[4]

Experimental Protocol: Synthesis of Tetrahydrozoline from 1-Cyanotetraline

This protocol is based on the method described in patent CN103224468A.[4]

Materials:

Procedure:

  • Reaction Setup: In a reaction vessel, combine 25g of ethylenediamine monotosylate and 7g of 1-cyanotetraline.

  • Reaction: Heat the mixture to 180°C with stirring. The solids will gradually dissolve. Maintain the reaction at this temperature for 3 hours.

  • Cooling and Initial Precipitation: Cool the reaction mixture to 50°C, at which point a solid will begin to form.

  • Acidification and Extraction: Add 50ml of 5% hydrochloric acid to the mixture to dissolve the solid. Extract the aqueous layer with 50ml of diethyl ether to remove any neutral impurities.

  • Basification and Precipitation of Tetrahydrozoline: Cool the aqueous layer to 20°C. Add 20% sodium hydroxide solution to adjust the pH and precipitate the crude tetrahydrozoline base.

  • Filtration and Washing: Filter the precipitate and wash the filter cake with cold water.

  • Drying: Dry the collected filter cake to obtain the crude tetrahydrozoline product (approximately 7.0g).

  • Formation of the Hydrochloride Salt: Dissolve the 7.0g of crude tetrahydrozoline in a mixed solvent of ethanol and acetone at approximately 30°C.

  • Precipitation of this compound: Bubble hydrogen chloride gas through the solution. Cool the solution to 5°C to induce the precipitation of a large amount of solid.

  • Final Filtration and Drying: Filter the solid and dry it to obtain this compound (approximately 7.8g).

Synthesis Workflow Diagram:

G cluster_synthesis Synthesis of Tetrahydrozoline Base cluster_purification Purification and Salt Formation 1_Cyanotetraline 1-Cyanotetraline Reaction Reaction (180°C, 3h) 1_Cyanotetraline->Reaction Ethylenediamine_monotosylate Ethylenediamine monotosylate Ethylenediamine_monotosylate->Reaction Crude_Tetrahydrozoline Crude Tetrahydrozoline Reaction->Crude_Tetrahydrozoline Dissolution_HCl Dissolution in 5% HCl Crude_Tetrahydrozoline->Dissolution_HCl Extraction_Ether Extraction with Diethyl Ether Dissolution_HCl->Extraction_Ether Precipitation_NaOH Precipitation with 20% NaOH Extraction_Ether->Precipitation_NaOH Filtration_Washing Filtration and Washing Precipitation_NaOH->Filtration_Washing Tetrahydrozoline_Base Purified Tetrahydrozoline Base Filtration_Washing->Tetrahydrozoline_Base Dissolution_Solvent Dissolution in Ethanol/Acetone Tetrahydrozoline_Base->Dissolution_Solvent HCl_Gas Addition of HCl gas Dissolution_Solvent->HCl_Gas Precipitation_Cooling Precipitation by Cooling (5°C) HCl_Gas->Precipitation_Cooling Tetrahydrozoline_HCl This compound Precipitation_Cooling->Tetrahydrozoline_HCl

Caption: Workflow for the synthesis of this compound.

Physicochemical and Pharmacological Properties

Quantitative Data Summary:

PropertyValueSource(s)
Molecular Formula C13H17ClN2[3]
Molecular Weight 236.74 g/mol [3]
Appearance White to off-white crystalline powder
Solubility Soluble in water and ethanol
Synthesis Yield (Modern Method) Up to 80.3%[4]
Purity (Commercial Grade) ≥98.5% by HPLC
Receptor Target(s) α-Adrenergic Receptors[2][3]

Note: Despite extensive searches, specific comparative Ki and EC50 values for tetrahydrozoline across all alpha-1 (α1A, α1B, α1D) and alpha-2 (α2A, α2B, α2C) adrenergic receptor subtypes were not available in the public domain at the time of this writing. The available literature qualitatively describes it as a selective α1-receptor agonist, with some sources also indicating activity at α2-receptors.[2]

Mechanism of Action: Alpha-Adrenergic Receptor Signaling

Tetrahydrozoline exerts its vasoconstrictive effects primarily through its action as an agonist at alpha-1 (α1) adrenergic receptors.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade leading to smooth muscle contraction.

Alpha-1 Adrenergic Receptor Signaling Pathway:

  • Ligand Binding: Tetrahydrozoline binds to the α1-adrenergic receptor on the surface of smooth muscle cells.

  • Gq Protein Activation: This binding event activates the associated heterotrimeric Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C (PLC).

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

  • DAG-Mediated Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

  • Smooth Muscle Contraction: The elevated cytosolic Ca2+ levels lead to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction. PKC also contributes to the contractile response through various phosphorylation events.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Tetrahydrozoline Tetrahydrozoline Alpha1_Receptor α1-Adrenergic Receptor Tetrahydrozoline->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to

Caption: Alpha-1 adrenergic receptor signaling pathway.

References

Tetrahydrozoline Hydrochloride: An In-Depth Technical Guide for Vasoconstriction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrozoline (B7765393) hydrochloride is an imidazoline (B1206853) derivative and a sympathomimetic agent widely utilized for its vasoconstrictive properties.[1][2] It is the active ingredient in many over-the-counter ophthalmic and nasal decongestant preparations.[1][2] Its primary mechanism of action involves the stimulation of alpha-adrenergic receptors, leading to the constriction of blood vessels and subsequent reduction in tissue congestion and redness.[3][4] This guide provides a comprehensive overview of the technical details surrounding tetrahydrozoline hydrochloride's use in vasoconstriction research, including its receptor binding profile, signaling pathways, and detailed experimental protocols for its characterization.

Mechanism of Action and Receptor Selectivity

This compound functions as a direct-acting alpha-adrenergic receptor agonist.[3][4] Its vasoconstrictive effects are primarily mediated through the activation of α1-adrenergic receptors located on the smooth muscle of blood vessels.[1][3] Upon binding, it initiates a signaling cascade that leads to smooth muscle contraction and a narrowing of the vascular lumen. While it is predominantly classified as a selective α1-adrenergic receptor agonist, it is also known to interact with α2-adrenergic receptors, particularly when it crosses the blood-brain barrier.[1][3]

Data Presentation: Quantitative Receptor Binding Affinities

The binding affinity of this compound for various adrenergic receptor subtypes is a critical parameter for understanding its pharmacological profile. The following tables summarize the available quantitative data.

Table 1: α1-Adrenergic Receptor Subtype Binding Affinities of Tetrahydrozoline

Receptor SubtypeLigandSpeciesKi (nM)Reference
α1ATetrahydrozoline-Value Not Reported-
α1BTetrahydrozoline-Value Not Reported-
α1DTetrahydrozoline-Value Not Reported-

Table 2: α2-Adrenergic Receptor Subtype Binding Affinities of Tetrahydrozoline

Receptor SubtypeLigandSpeciesKi (nM)Reference
α2ATetrahydrozoline-Value Not Reported-
α2BTetrahydrozoline-Value Not Reported-
α2CTetrahydrozoline-Value Not Reported-

Table 3: Functional Potency of Tetrahydrozoline in Vasoconstriction

Vascular BedAgonistParameterValueReference
Rat AortaTetrahydrozolineEC50Value Not Reported-
Rat Mesenteric ArteryTetrahydrozolineEC50Value Not Reported-

Note: Researchers should determine the EC50 for vasoconstriction in their specific vascular model of interest.

Signaling Pathways

Activation of α1-adrenergic receptors by this compound initiates a well-characterized Gq protein-coupled signaling cascade. This pathway culminates in an increase in intracellular calcium concentration ([Ca2+]i), the primary trigger for smooth muscle contraction.

Gq Signaling Pathway

Gq_Signaling_Pathway THZ Tetrahydrozoline alpha1_AR α1-Adrenergic Receptor THZ->alpha1_AR Binds Gq Gq Protein alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel IP3 Receptor (Ca²⁺ Channel) IP3->Ca_channel Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Ca_release Ca²⁺ Release ER->Ca_release Releases Ca²⁺ from Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates PKC->Contraction Modulates Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Cells expressing receptor) Incubation Incubation (Membranes + Radioligand + THZ) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]-Prazosin or [³H]-Rauwolscine) Radioligand_Prep->Incubation THZ_Prep Tetrahydrozoline Serial Dilutions THZ_Prep->Incubation Filtration Filtration & Washing (Separate bound/free radioligand) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC₅₀ Determination (Non-linear regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff equation) IC50_Calc->Ki_Calc Calcium_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Cell_Culture Culture Vascular Smooth Muscle Cells Dye_Loading Load Cells with Fura-2 AM Cell_Culture->Dye_Loading Deesterification De-esterification Dye_Loading->Deesterification Baseline Acquire Baseline Fluorescence Deesterification->Baseline Stimulation Stimulate with Tetrahydrozoline Baseline->Stimulation Recording Record Fluorescence Changes Over Time Stimulation->Recording Ratio_Calc Calculate F340/F380 Ratio Recording->Ratio_Calc Quantification Quantify Calcium Transient Ratio_Calc->Quantification

References

An In-depth Technical Guide to Imidazoline Derivatives and Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of imidazoline (B1206853) derivatives, a versatile class of heterocyclic compounds with a wide spectrum of biological activities. This document delves into their interactions with various receptor systems, focusing on imidazoline and α-adrenergic receptors, and outlines the experimental methodologies used to investigate these interactions. Quantitative binding data, detailed experimental protocols, and signaling pathway diagrams are presented to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction to Imidazoline Derivatives

Imidazoline derivatives are characterized by a five-membered heterocyclic ring containing two nitrogen atoms. This core structure is present in a variety of synthetic and naturally occurring compounds that exhibit significant biological effects.[1] The pharmacological interest in these derivatives surged following the identification of specific imidazoline binding sites, distinct from the well-characterized α-adrenergic receptors.[2] This discovery opened new avenues for the development of therapeutic agents with improved selectivity and side-effect profiles.[3]

The biological activities of imidazoline derivatives are diverse, encompassing antihypertensive, analgesic, anti-inflammatory, anticancer, and antihyperglycemic properties.[1][4] Their therapeutic potential extends to the management of metabolic disorders and neurodegenerative diseases.[5][6]

Imidazoline Receptor Subtypes and Biological Functions

Three main classes of imidazoline receptors have been identified: I₁, I₂, and I₃.[5][7]

  • I₁ Receptors: Primarily located in the brainstem, particularly the rostral ventrolateral medulla (RVLM), I₁ receptors are involved in the central regulation of blood pressure.[8][9] Activation of these receptors leads to a reduction in sympathetic nervous system outflow, resulting in a hypotensive effect.[3][5] Moxonidine and rilmenidine (B1679337) are examples of second-generation antihypertensive agents that show selectivity for I₁ receptors over α₂-adrenergic receptors, which is associated with a lower incidence of sedative side effects.[3][9][10]

  • I₂ Receptors: These receptors are more widely distributed and are found in the brain, liver, and kidneys.[6] I₂ receptors are associated with the modulation of pain, neuroprotection, and metabolic regulation.[6][11] They are also linked to monoamine oxidase (MAO) activity.[12] The selective I₂ receptor ligand, idazoxan, is a key tool for characterizing these sites.[11][13]

  • I₃ Receptors: Predominantly found in pancreatic β-cells, I₃ receptors are involved in the regulation of insulin (B600854) secretion.[5][6][7] Their activation can enhance insulin release, suggesting a potential therapeutic target for type 2 diabetes.[5]

Interaction with α-Adrenergic Receptors

Many imidazoline derivatives also exhibit affinity for α-adrenergic receptors, particularly the α₂ subtype.[4] Clonidine (B47849), a first-generation antihypertensive agent, acts as an agonist at both I₁ and α₂-adrenergic receptors.[4][14][15] Its antihypertensive effect is attributed to the activation of both receptor types, while its sedative effects are primarily mediated by α₂-adrenergic receptors.[16] The relative selectivity of imidazoline derivatives for imidazoline versus α₂-adrenergic receptors is a critical factor in their pharmacological profile.[17][18][19]

Quantitative Binding Data

The following tables summarize the binding affinities (Ki, in nM) of selected imidazoline derivatives and other ligands for imidazoline and α₂-adrenergic receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities of Imidazoline Derivatives for I₁ and α₂-Adrenergic Receptors

CompoundI₁ Receptor Ki (nM)α₂-Adrenergic Receptor Ki (nM)Selectivity (α₂/I₁)
Moxonidine~5~1000~200
Rilmenidine~2.5~75~30
Clonidine~3-9~3~0.3-1
GuanabenzHighLowLow
GuanfacineHighLowLow
Idazoxan~3~31

Data compiled from multiple sources. Actual values may vary depending on the experimental conditions and tissue source.[3][10][14][18][20]

Table 2: Binding Affinities of Ligands for I₂ Imidazoline Receptors

CompoundI₂ Receptor Ki (nM)
IdazoxanHigh Affinity
2-BFIHigh Affinity
BU224High Affinity
TracizolineHigh Affinity
RS-45041-1900.22 (rat kidney)
ClonidineLow Affinity

Data compiled from multiple sources. "High Affinity" indicates compounds frequently used as selective ligands for I₂ receptors.[11][21][22][23]

Signaling Pathways

The signaling pathways for imidazoline receptors are still being fully elucidated, particularly for the I₂ and I₃ subtypes.

I₁ Imidazoline Receptor Signaling

Activation of the I₁ receptor is thought to initiate a signaling cascade that does not involve the classical G-protein-coupled pathways associated with α₂-adrenergic receptors (i.e., inhibition of adenylyl cyclase).[17] Evidence suggests that I₁ receptor signaling may involve the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of the second messenger diacylglycerol (DAG).[8]

I1_Signaling_Pathway cluster_membrane Plasma Membrane I1R I₁ Imidazoline Receptor PCPLC PC-PLC I1R->PCPLC Activates DAG Diacylglycerol (DAG) PCPLC->DAG Generates Ligand Imidazoline Agonist Ligand->I1R Activation Downstream Downstream Cellular Effects (e.g., Reduced Sympathetic Outflow) DAG->Downstream

I₁ Imidazoline Receptor Signaling Pathway
α₂-Adrenergic Receptor Signaling

In contrast, the α₂-adrenergic receptor is a classic Gi-protein coupled receptor (GPCR). Its activation by an agonist like clonidine leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects.

Alpha2_Signaling_Pathway cluster_membrane Plasma Membrane Alpha2R α₂-Adrenergic Receptor Gi Gi Protein Alpha2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Imidazoline Agonist Ligand->Alpha2R Activation ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Sedation) cAMP->Downstream

α₂-Adrenergic Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound for a specific receptor.

Radioligand_Binding_Workflow Prep Prepare Tissue Homogenate (e.g., brainstem, kidney cortex) Incubate Incubate Membranes with Radioligand (e.g., [³H]-Clonidine for I₁/α₂, [³H]-Idazoxan for I₂) and varying concentrations of test compound. Prep->Incubate Separate Separate Bound and Free Radioligand (Rapid vacuum filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand (Liquid scintillation counting) Separate->Measure Analyze Data Analysis (Calculate IC₅₀ and Ki values) Measure->Analyze

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Tissues (e.g., rostral ventrolateral medulla for I₁ receptors, or kidney for I₂ receptors) are homogenized in a suitable buffer and centrifuged to isolate the cell membranes.[3] The final membrane preparation is resuspended in the assay buffer.

  • Incubation: The membrane suspension is incubated with a specific radioligand (e.g., [³H]-clonidine for I₁/α₂ receptors or [³H]-idazoxan for I₂ receptors) and a range of concentrations of the unlabeled test compound.[24] To distinguish between I₁ and α₂ sites when using [³H]-clonidine, parallel experiments can be conducted in the presence of a masking agent that selectively blocks one of the sites.[20]

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[25]

GTPγS Binding Assay (Functional Assay)

This assay measures the functional activation of G-protein coupled receptors (GPCRs) by an agonist.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared as described for the radioligand binding assay.[26]

  • Incubation: The membranes are incubated with the test compound (agonist), GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[27][28]

  • Filtration: The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the free form by rapid filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.

  • Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is analyzed to determine the potency (EC₅₀) and efficacy (Emax) of the compound.[27]

In Vivo Models for Biological Activity

Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of hypertension.[1][29]

Methodology:

  • Animal Model: Adult male SHRs are typically used.

  • Blood Pressure Measurement: Blood pressure can be measured directly via an arterial catheter or indirectly using the tail-cuff method.[30]

  • Drug Administration: The imidazoline derivative is administered (e.g., orally or intravenously), and blood pressure and heart rate are monitored over time.

  • Data Analysis: The change in mean arterial pressure from baseline is calculated to determine the antihypertensive effect of the compound.

The Chronic Constriction Injury (CCI) model is a widely used animal model of neuropathic pain.[12][21][31][32][33]

Methodology:

  • Surgical Procedure: The sciatic nerve of an anesthetized rat is loosely ligated at four locations.

  • Assessment of Nociception: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. Thermal hyperalgesia (increased sensitivity to heat) can be measured using a plantar test.

  • Drug Administration: The test compound is administered, and the withdrawal thresholds to mechanical or thermal stimuli are measured.

  • Data Analysis: An increase in the withdrawal threshold indicates an analgesic effect.

This assay is used to evaluate the effect of imidazoline derivatives on insulin secretion from pancreatic islets.[5][7][8][34][35]

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from rodents (e.g., mice or rats) by collagenase digestion.

  • Static Incubation: Batches of islets are pre-incubated in a buffer with low glucose concentration and then incubated with low or high glucose concentrations in the presence or absence of the test compound.[5]

  • Insulin Measurement: The amount of insulin secreted into the supernatant is measured by radioimmunoassay (RIA) or ELISA.

  • Data Analysis: The effect of the compound on glucose-stimulated insulin secretion is determined by comparing the amount of insulin released in the presence of the compound to the control.

Conclusion

Imidazoline derivatives represent a rich and diverse class of compounds with significant therapeutic potential. Their complex pharmacology, arising from their interactions with multiple receptor systems, offers opportunities for the design of novel drugs with improved efficacy and safety profiles. A thorough understanding of their binding affinities, signaling pathways, and biological activities, as facilitated by the experimental protocols outlined in this guide, is essential for the continued development of this promising class of therapeutic agents.

References

In Vitro Effects of Tetrahydrozoline Hydrochloride on Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrozoline (B7765393) hydrochloride is a synthetic sympathomimetic amine and an imidazoline (B1206853) derivative.[1] It is widely utilized as a vasoconstrictor in over-the-counter ophthalmic and nasal decongestant preparations to relieve redness and swelling.[2][3] Its primary mechanism of action is the agonism of alpha-1 adrenergic receptors, leading to the constriction of vascular smooth muscle.[4] While its clinical efficacy as a decongestant is well-established, a comprehensive understanding of its direct effects on cells at a molecular level in vitro is less documented in publicly available literature.

This technical guide provides a summary of the known in vitro effects of tetrahydrozoline hydrochloride on cells, details relevant experimental protocols for its assessment, and outlines its primary signaling pathway. It is important to note that while the mechanism of action of tetrahydrozoline is known, specific quantitative data on its cytotoxic, apoptotic, and cell cycle effects on common cell lines such as Human Corneal Epithelial Cells (HCEC) and Human Umbilical Vein Endothelial Cells (HUVEC) are not extensively available in the current body of scientific literature. The protocols provided herein can serve as a foundation for researchers to generate such valuable data.

Core Mechanism of Action: Alpha-1 Adrenergic Receptor Agonism

This compound functions primarily as an agonist of α1-adrenergic receptors.[4] The activation of these G-protein coupled receptors on vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction.

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway initiated by the activation of α1-adrenergic receptors.

Alpha1_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Tetrahydrozoline Tetrahydrozoline Hydrochloride Alpha1_Receptor α1-Adrenergic Receptor Tetrahydrozoline->Alpha1_Receptor Gq Gq Protein Alpha1_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response (e.g., Vasoconstriction) PKC->Cellular_Response phosphorylates targets leading to

Caption: Alpha-1 adrenergic receptor signaling pathway activated by Tetrahydrozoline HCl.

Quantitative Data on In Vitro Cellular Effects

A comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC50 values, percentage of apoptosis) for the direct effects of this compound on the viability, apoptosis, or cell cycle of common cell lines such as HCEC or HUVEC. The available data primarily focuses on its vasoconstrictive properties and some general observations on cell behavior.

It has been noted that ophthalmic solutions containing preservatives like benzalkonium chloride (BAK), which are often formulated with vasoconstrictors, can exhibit cytotoxicity to corneal epithelial cells.[5] However, these effects are primarily attributed to the preservative rather than the active pharmaceutical ingredient itself.

The following tables are structured to present key metrics on the in vitro effects of a compound. Researchers are encouraged to use the experimental protocols outlined in this guide to populate these tables with data for this compound.

Table 1: Cytotoxicity of this compound

Cell LineAssayIncubation Time (hours)IC50 (µM)Reference
HCECMTT24Data not available
HCECMTT48Data not available
HUVECMTT24Data not available
HUVECMTT48Data not available

Table 2: Apoptotic Effects of this compound

Cell LineTreatment Concentration (µM)Incubation Time (hours)% Apoptotic Cells (Annexin V+)Reference
HCEC--Data not available
HUVEC--Data not available

Table 3: Effects of this compound on Cell Cycle Progression

Cell LineTreatment Concentration (µM)Incubation Time (hours)% Cells in G0/G1% Cells in S% Cells in G2/MReference
HCEC--Data not availableData not availableData not available
HUVEC--Data not availableData not availableData not available

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro effects of this compound on cells.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow:

MTT_Assay_Workflow A 1. Cell Seeding Seed cells (e.g., HCEC, HUVEC) in a 96-well plate and incubate. B 2. Treatment Treat cells with varying concentrations of Tetrahydrozoline HCl. A->B C 3. Incubation Incubate for desired time points (e.g., 24, 48 hours). B->C D 4. Add MTT Reagent Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan (B1609692) crystals. D->E F 6. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate cell viability and IC50 values. F->G

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

  • HCEC or HUVEC cell lines

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound (stock solution)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilizing solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the drug solution. Include untreated control wells (medium only) and vehicle control wells if a solvent is used to dissolve the drug.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilizing solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

Apoptosis_Assay_Workflow A 1. Cell Culture and Treatment Culture cells and treat with Tetrahydrozoline HCl. B 2. Cell Harvesting Harvest both adherent and floating cells. A->B C 3. Washing Wash cells with cold PBS. B->C D 4. Resuspension Resuspend cells in 1X Binding Buffer. C->D E 5. Staining Add Annexin V-FITC and Propidium Iodide (PI). D->E F 6. Incubation Incubate in the dark at room temperature. E->F G 7. Flow Cytometry Analysis Analyze stained cells using a flow cytometer. F->G Cell_Cycle_Workflow A 1. Cell Culture and Treatment Culture cells and treat with Tetrahydrozoline HCl. B 2. Cell Harvesting Harvest cells by trypsinization. A->B C 3. Fixation Fix cells in cold 70% ethanol. B->C D 4. Washing Wash cells with PBS. C->D E 5. Staining Resuspend cells in PI/RNase staining buffer. D->E F 6. Incubation Incubate in the dark. E->F G 7. Flow Cytometry Analysis Analyze the DNA content of the cells. F->G

References

Methodological & Application

Application Notes & Protocols for HPLC Analysis of Tetrahydrozoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Tetrahydrozoline (B7765393) Hydrochloride using High-Performance Liquid Chromatography (HPLC). The information compiled is based on established and validated methods to ensure accuracy, precision, and robustness for routine analysis in pharmaceutical formulations and biological matrices.

Overview

Tetrahydrozoline hydrochloride is an alpha-adrenergic agonist commonly used as a vasoconstrictor in over-the-counter eye drops and nasal sprays to relieve redness and congestion.[1][2] Accurate and reliable analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. Reversed-phase HPLC with UV detection is a widely employed technique for the determination of this compound due to its simplicity, specificity, and sensitivity.[3]

Comparative Summary of HPLC Methods

Several validated HPLC methods have been reported for the analysis of this compound. The following table summarizes the key chromatographic parameters from different methodologies, offering a comparative overview to aid in method selection and development.

Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Stationary Phase (Column) Reversed-Phase C8 (125 mm x 4.6 mm, 5 µm)[3]Bare Silica (dimensions not specified)[1]Reversed-Phase C18 (150 mm x 4.6 mm, 5 µm)[4]Newcrom R1 (100 mm x 3.2 mm, 5 µm)[2]Inertsil ODS-3 (150 mm x 4.6 mm, 5µm)[5]
Mobile Phase Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 3.0) (20:80, v/v)[3]Methanol : Water (70:30, v/v) with 0.03% Triethylamine (B128534) and 0.02% Acetic Acid[1]Methanol : Acetate Buffer (40:60, v/v)[4]Water : Methanol with 0.1% Sulfuric Acid (Gradient)[2]Water : Methanol : 2% Formic Acid in Water (60:30:10, v/v/v)[5]
Flow Rate 1.0 mL/min[3]1.0 mL/min[1]Not Specified0.5 mL/min[2]1.0 mL/min[5]
Detection Wavelength 240 nm[3]254 nm[1]235 nm[4]275 nm[2]265 nm[5]
Injection Volume 20 µL[1][3]Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Internal Standard None specifiedChlorpheniramine Maleate[1]None specifiedNone specifiedNone specified
Linearity Range 0.025–0.075 mg/mL[3]1.0–500 µg/mL[1]9.94–497.0 µg/mL[4]Not Specified5–100 µg/mL[5][6]
Recovery 100.8%[3]98.9–99.9%[1]99.86%[4]Not SpecifiedNot Specified

Detailed Experimental Protocols

The following protocols are based on a validated, stability-indicating reversed-phase HPLC method.[3]

Materials and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate

  • Phosphoric Acid

  • Triethylamine

  • Water (HPLC Grade or equivalent)

  • 0.45 µm Syringe Filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C8 column (125 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Sonicator

Preparation of Solutions
  • Phosphate Buffer (pH 3.0): Dissolve 1.0 g of potassium dihydrogen phosphate in 1000 mL of water. Add 3 mL of triethylamine and adjust the pH to 3.0 with dilute phosphoric acid solution.[3]

  • Mobile Phase: Prepare a mixture of acetonitrile and phosphate buffer (pH 3.0) in a 20:80 (v/v) ratio. Filter and degas the mobile phase before use.[3]

  • Diluent: Add 0.5 mL of phosphoric acid to 1000 mL of water.[3]

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 1.0 mg/mL.[3]

  • Working Standard Solution (0.05 mg/mL): Dilute 5.0 mL of the Standard Stock Solution to 100.0 mL with the diluent.[3]

Sample Preparation (Eye Drops)
  • Transfer a volume of the eye drop formulation equivalent to 2.5 mg of tetrahydrozoline into a 50 mL volumetric flask.

  • Dilute to volume with the diluent and mix well.[3]

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
  • Column: Reversed-phase C8 (125 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) (20:80, v/v)

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 20 µL[3]

  • Detection: UV at 240 nm[3]

  • Column Temperature: Ambient

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution multiple times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the tailing factor for the tetrahydrozoline peak is not more than 2.0, and the theoretical plates are not less than 2000.

Analysis

Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms. Calculate the concentration of this compound in the sample by comparing the peak area of the sample with that of the standard.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G A Sample/Standard Preparation D Sample Injection A->D B HPLC System Setup C System Suitability Test B->C I Pass? C->I E Chromatographic Separation D->E F UV Detection E->F G Data Acquisition & Processing F->G H Quantification & Reporting G->H I->B No I->D Yes

Caption: HPLC Analysis Workflow for Tetrahydrozoline HCl.

Logical Relationships in HPLC Analysis

This diagram shows the key components and their logical connections in the HPLC method.

G cluster_inputs Inputs cluster_parameters Method Parameters cluster_outputs Outputs HPLC HPLC Analysis Chromatogram Chromatogram HPLC->Chromatogram Sample Tetrahydrozoline HCl Sample Sample->HPLC MobilePhase Mobile Phase (Acetonitrile/Buffer) MobilePhase->HPLC Column Stationary Phase (C8 Column) Column->HPLC FlowRate Flow Rate FlowRate->HPLC Wavelength Detection Wavelength Wavelength->HPLC InjectionVolume Injection Volume InjectionVolume->HPLC QuantitativeData Quantitative Data (Peak Area, Retention Time) Chromatogram->QuantitativeData

Caption: Key Components of the HPLC Method.

References

Application Notes and Protocols for In Vivo Studies of Tetrahydrozoline Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrozoline (B7765393) hydrochloride is a sympathomimetic agent, belonging to the imidazoline (B1206853) class of compounds, that acts as an alpha-adrenergic agonist.[1][2] It is the active ingredient in many over-the-counter ophthalmic and nasal decongestant products.[3] Its primary therapeutic effect is vasoconstriction, which alleviates redness of the eyes and nasal congestion by shrinking swollen blood vessels.[1] While effective for topical use, systemic absorption of tetrahydrozoline can lead to significant cardiovascular and central nervous system (CNS) side effects, including bradycardia, hypotension, and sedation.[4][5][6] Therefore, comprehensive in vivo studies in appropriate animal models are crucial for characterizing its pharmacological and toxicological profile.

These application notes provide detailed protocols for conducting in vivo studies of tetrahydrozoline hydrochloride in animal models to evaluate its effects on the cardiovascular and central nervous systems, as well as its potential for ocular irritation.

Mechanism of Action: Alpha-Adrenergic Agonism

This compound primarily exerts its effects by stimulating alpha-adrenergic receptors.[1][4] It displays a higher affinity for α1-adrenergic receptors in the vasculature, leading to vasoconstriction when applied topically.[2] However, upon systemic absorption, it can also activate central α2-adrenergic receptors, which inhibits sympathetic outflow from the brain, resulting in hypotension, bradycardia, and sedation.[4][7]

Signaling Pathway

THZ Tetrahydrozoline Hydrochloride Alpha1 α1-Adrenergic Receptor (Vasculature) THZ->Alpha1 Binds to Alpha2 α2-Adrenergic Receptor (Central Nervous System) THZ->Alpha2 Binds to PLC Phospholipase C Activation Alpha1->PLC AC Adenylate Cyclase Inhibition Alpha2->AC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction cAMP cAMP Decrease AC->cAMP Sympathetic_outflow Decreased Sympathetic Outflow cAMP->Sympathetic_outflow Systemic_effects Systemic Effects: - Bradycardia - Hypotension - Sedation Sympathetic_outflow->Systemic_effects

Caption: Signaling pathway of this compound.

Experimental Protocols

Cardiovascular Effects in Rodent Models

This protocol outlines a method to assess the dose-dependent effects of this compound on cardiovascular parameters in rats using non-invasive tail-cuff plethysmography.

Experimental Workflow:

cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis Animal_Acclimation Animal Acclimation (1 week) Baseline_Training Tail-Cuff Training (3-5 days) Animal_Acclimation->Baseline_Training Baseline_Measurement Baseline BP & HR Measurement Baseline_Training->Baseline_Measurement Drug_Administration Drug Administration (i.p. or p.o.) Baseline_Measurement->Drug_Administration Post_Dose_Measurement Post-Dose BP & HR Measurements (e.g., 15, 30, 60, 120 min) Drug_Administration->Post_Dose_Measurement Data_Collection Data Collection & Recording Post_Dose_Measurement->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis

Caption: Workflow for cardiovascular assessment.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Non-invasive blood pressure (NIBP) system with tail-cuff[8][9][10][11][12]

  • Animal restrainers

  • Warming chamber[9]

  • Standard laboratory equipment (syringes, needles, etc.)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.

  • Tail-Cuff Training: For 3-5 consecutive days, place the rats in the restrainers within the warming chamber and attach the tail-cuff to acclimate them to the procedure and minimize stress-induced blood pressure variations.[10][11]

  • Baseline Measurement: On the day of the experiment, record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for each animal.

  • Drug Administration: Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included. Based on related imidazoline compounds, a suggested starting dose range is 0.01 to 10 mg/kg.[13][14] A preliminary dose-range finding study is highly recommended.[15]

  • Post-Dose Measurements: Measure SBP, DBP, and HR at predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: Analyze the changes in cardiovascular parameters from baseline for each dose group and compare them to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Quantitative Data Summary:

Dose (mg/kg)RouteTime Point (min)Change in SBP (mmHg)Change in DBP (mmHg)Change in HR (bpm)
Vehiclei.p.60-2 ± 3-1 ± 2-10 ± 15
0.01i.p.60-15 ± 5-10 ± 4-50 ± 20
0.1i.p.60-25 ± 7-18 ± 6-80 ± 25
1.0i.p.60-40 ± 9-28 ± 8-120 ± 30*

Note: Data are hypothetical and for illustrative purposes. Actual results may vary. A significant dose-dependent decrease in blood pressure and heart rate is expected.[7][14]

Central Nervous System (CNS) Depression in Rodent Models

This protocol describes the use of the open-field test to evaluate the sedative effects of this compound in mice.

Experimental Workflow:

cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis Animal_Acclimation Animal Acclimation (1 week) Habituation Habituation to Test Room (1 hour) Animal_Acclimation->Habituation Drug_Administration Drug Administration (i.p.) Habituation->Drug_Administration Open_Field_Test Open-Field Test (e.g., 30 min post-dose) Drug_Administration->Open_Field_Test Video_Recording Video Recording of Locomotor Activity Open_Field_Test->Video_Recording Behavioral_Scoring Scoring of Parameters (e.g., distance, rearing) Video_Recording->Behavioral_Scoring Statistical_Analysis Statistical Analysis Behavioral_Scoring->Statistical_Analysis

Caption: Workflow for CNS depression assessment.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Male C57BL/6 mice (20-25g)

  • Open-field apparatus

  • Video recording and analysis software

  • Standard laboratory equipment

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week.

  • Habituation: On the test day, habituate the mice to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer this compound i.p. at various doses. Include a vehicle control group. A suggested starting dose range, based on related imidazoline derivatives, is 1 to 50 mg/kg.[13][16] A dose-range finding study is recommended.[15]

  • Open-Field Test: At a predetermined time after injection (e.g., 30 minutes), place each mouse in the center of the open-field apparatus and record its activity for a set duration (e.g., 10 minutes).[17][18][19]

  • Data Analysis: Analyze the recorded videos to quantify locomotor activity (total distance traveled), rearing frequency, and time spent in the center versus the periphery of the arena. A decrease in these parameters is indicative of CNS depression.[17][19]

Quantitative Data Summary:

Dose (mg/kg)RouteTotal Distance Traveled (cm)Rearing FrequencyTime in Center (s)
Vehiclei.p.1500 ± 20030 ± 525 ± 4
1.0i.p.1200 ± 18022 ± 418 ± 3
10i.p.800 ± 15010 ± 310 ± 2
50i.p.400 ± 1002 ± 15 ± 1*

Note: Data are hypothetical and for illustrative purposes. Actual results may vary. A dose-dependent decrease in locomotor activity and exploratory behavior is expected, indicating CNS depression.[16][17]

Ocular Irritation and Decongestion in a Rabbit Model

This protocol is based on a modified Draize test to assess the potential for ocular irritation and the decongestant efficacy of this compound formulations in rabbits.[1][20][21][22][23]

Experimental Workflow:

cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis Animal_Acclimation Rabbit Acclimation (1 week) Baseline_Eye_Exam Baseline Ocular Examination Animal_Acclimation->Baseline_Eye_Exam Irritant_Induction Induction of Ocular Irritation (optional) Baseline_Eye_Exam->Irritant_Induction Drug_Instillation Topical Instillation of Test Formulation Irritant_Induction->Drug_Instillation Ocular_Scoring Ocular Scoring at Multiple Time Points Drug_Instillation->Ocular_Scoring Data_Compilation Compilation of Draize Scores Ocular_Scoring->Data_Compilation Statistical_Comparison Statistical Comparison to Control Data_Compilation->Statistical_Comparison

Caption: Workflow for ocular irritation and decongestion study.

Materials:

  • This compound ophthalmic solution (e.g., 0.05%)

  • Vehicle control (e.g., saline)

  • Positive control (optional, e.g., a known irritant)

  • Albino rabbits (2-3 kg)

  • Slit lamp or other means for ocular examination

  • Draize scoring sheet[1][21][23]

Procedure:

  • Animal Acclimation: Acclimate rabbits to the facility for at least one week.

  • Baseline Examination: Perform a thorough ocular examination of both eyes of each rabbit to ensure they are free from any pre-existing irritation or defects.

  • For Decongestion Efficacy:

    • Induce mild, reversible ocular irritation in one eye of each rabbit using a validated method.

    • Instill a single drop of the this compound solution or vehicle into the irritated eye.

    • Observe and score the level of conjunctival redness at various time points (e.g., 5, 15, 30, 60, and 120 minutes) to assess the onset and duration of the decongestant effect.

  • For Ocular Irritation Potential:

    • Instill a single drop of the test formulation into one eye of each rabbit. The other eye serves as a control.

    • Observe the eyes at 1, 24, 48, and 72 hours after instillation.

    • Score for any signs of irritation (corneal opacity, iritis, conjunctival redness, chemosis, and discharge) according to the Draize scale.[1][21][23]

Quantitative Data Summary (Draize Scoring for Irritation):

Time Point (hours)Corneal Opacity (0-4)Iritis (0-2)Conjunctival Redness (0-3)Chemosis (0-4)Total Score
100101
2400000
4800000
7200000

Note: Data are hypothetical and for illustrative purposes. A low score indicates minimal to no irritation. Tetrahydrozoline ophthalmic solutions are generally considered non-irritating at therapeutic concentrations.[24]

Conclusion

The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound in animal models. These studies are essential for characterizing its dose-dependent effects on the cardiovascular and central nervous systems, as well as for assessing its ocular safety and efficacy. Researchers should adapt these protocols to their specific research questions and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. Due to the limited availability of specific dose-response data for tetrahydrozoline in the public domain, it is strongly recommended that preliminary dose-range finding studies be conducted to determine appropriate doses for definitive experiments.

References

Application Notes and Protocols: Tetrahydrozoline Hydrochloride Solution Preparation for Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Tetrahydrozoline (B7765393) Hydrochloride solutions in a laboratory setting. This document includes information on the compound's mechanism of action, physicochemical properties, solution preparation, stability, and its application in common experimental assays.

Introduction and Mechanism of Action

Tetrahydrozoline Hydrochloride is an imidazoline (B1206853) derivative and a potent alpha-adrenergic agonist.[1][2][3] Its primary mechanism of action involves the stimulation of alpha-adrenergic receptors, primarily α1-receptors, located on the smooth muscle of arterioles.[1][3] This activation leads to vasoconstriction, the narrowing of blood vessels, which reduces blood flow and congestion.[1][2] In research, it is widely used to study the effects of alpha-adrenergic stimulation, particularly in models of nasal and conjunctival congestion.[2][4]

Physicochemical and Quantitative Data

Summarized below are the key properties and experimental concentrations for this compound.

Property / ParameterValueSource(s)
Molecular Formula C₁₃H₁₇ClN₂[5]
Molecular Weight 236.74 g/mol [2][5]
CAS Number 522-48-5[5]
Purity (Example) 100.80 ± 0.92%[5]
Solubility Soluble in deionized water.[5]
HPLC Linearity Range 0.025 – 0.075 mg/mL[6][7]
Voltammetric Sensing Range 0.24 – 57.2 µg/mL[5]
Common Ophthalmic Conc. 0.05%[8][9]

Solution Stability

Proper storage and handling are critical for experimental reproducibility. Freshly prepared solutions are recommended for optimal performance.[4][5]

ConditionStability OutcomeSource(s)
Storage at Room Temp. Stable for one week in standard solution.[6]
Storage at 60 °C Stable for one week in standard solution.[6]
Acidic Solution (HCl) Unstable; ~40% degradation observed.[6]
Basic Solution (NaOH) Unstable; ~35% degradation observed.[6]
Oxidative Stress (H₂O₂) Stable.[6]

Experimental Protocols

Protocol 1: Preparation of a General-Purpose Aqueous Stock Solution (1.0 mg/mL)

This protocol is adapted from methodologies used for HPLC analysis and provides a versatile stock solution.[6]

Materials:

  • This compound powder (authentic standard)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Phosphoric acid

  • Volumetric flasks (100 mL)

  • Pipettes

  • Analytical balance

Procedure:

  • Prepare a diluent by adding 0.5 mL of phosphoric acid to 1000 mL of high-purity water.

  • Accurately weigh a quantity of this compound powder equivalent to 100.0 mg of tetrahydrozoline.

  • Transfer the powder to a 100.0 mL volumetric flask.

  • Add approximately 70 mL of the diluent to the flask and sonicate or vortex until the solid is completely dissolved.

  • Bring the flask to the final volume of 100.0 mL with the diluent.

  • Mix the solution thoroughly by inversion. This yields a stock solution with a concentration of 1.0 mg/mL.

  • Store the solution in a well-sealed container, protected from light. For long-term storage, refer to the stability data above.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol provides guidance for preparing a working solution for treating cells in culture, based on methods used for primary human gingival fibroblasts.[4]

Materials:

  • This compound stock solution (e.g., 1.0 mg/mL or a commercial 0.05% solution)

  • Sterile Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Sterile tubes and pipettes

Procedure:

  • Determine the final concentration required for your experiment. For example, a 1:20 dilution of a 0.05% (0.5 mg/mL) solution results in a final concentration of 0.025 mg/mL (25 µg/mL).

  • In a sterile tube, perform the necessary serial dilutions of the stock solution using sterile cell culture medium. For a 1:20 dilution, add 1 part of the stock solution to 19 parts of DMEM.

  • Gently mix the solution.

  • It is recommended to prepare this working solution fresh for each experiment to ensure sterility and compound integrity.[4]

  • Apply the final working solution to the cells as per the specific experimental design.

Application in Key Experiments

Application 1: In Vitro Cell-Based Assays

Tetrahydrozoline HCl can be used to investigate the physiological effects of alpha-adrenergic stimulation in various cell lines. For example, it has been shown to induce the synthesis of collagen types I and III in primary human gingival fibroblasts.[4]

General Protocol for Cell Treatment:

  • Seed cells in appropriate culture vessels (e.g., 96-well plates) at a predetermined density and allow them to adhere overnight.[10]

  • Prepare the Tetrahydrozoline HCl working solution in the appropriate cell culture medium as described in Protocol 2.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of Tetrahydrozoline HCl. Include appropriate vehicle controls.[10]

  • Incubate the cells for the specified duration (e.g., 24 hours).[4]

  • Following incubation, harvest the cells or supernatant for downstream analysis (e.g., ELISA, Western Blot, qPCR) to measure the experimental endpoint.

G prep Prepare Tetrahydrozoline HCl Working Solution treat Treat Cells with Solution (and Vehicle Control) prep->treat seed Seed Cells in Culture Plate seed->treat incubate Incubate for Defined Period treat->incubate assay Perform Downstream Assay (e.g., ELISA, qPCR) incubate->assay

Workflow for a typical in vitro cell-based assay.

Application 2: Competitive Receptor Binding Assays

These assays are used to determine the binding affinity of a compound (the "competitor," in this case, Tetrahydrozoline) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[11]

General Protocol for a Competitive Binding Assay:

  • Prepare cell membranes or purified receptors known to express alpha-adrenergic receptors.

  • In a multi-well plate, add a constant, known concentration of a suitable radioligand that binds to alpha-adrenergic receptors.

  • Add varying concentrations of unlabeled Tetrahydrozoline HCl solution (the competitor) to the wells.

  • Initiate the binding reaction by adding the receptor preparation to each well.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction and separate the bound radioligand from the free (unbound) radioligand using a filter-based separation system (e.g., vacuum filtration onto glass fiber filters).[12]

  • Measure the radioactivity retained on the filters using a scintillation counter.[12]

  • Analyze the data by plotting the percentage of radioligand binding against the concentration of Tetrahydrozoline HCl to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).[11]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis receptors Receptor Source (e.g., Cell Membranes) incubate Combine & Incubate to Reach Equilibrium receptors->incubate ligands Radioligand + Competitor (Tetrahydrozoline HCl dilutions) ligands->incubate separate Separate Bound/Free Ligand (Filtration) incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Calculate IC50 Value measure->analyze

Workflow for a competitive receptor binding assay.

Signaling Pathway

Tetrahydrozoline acts as a sympathomimetic agent by activating alpha-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][2] The downstream signaling cascade ultimately leads to a physiological response.

G THZ Tetrahydrozoline HCl AR Alpha-Adrenergic Receptor (GPCR) THZ->AR Binds G G-Protein (e.g., Gq) AR->G Activates PLC Phospholipase C (PLC) G->PLC Activates IP3 IP₃ & DAG PLC->IP3 Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca Response Vasoconstriction Ca->Response

Simplified alpha-adrenergic signaling pathway.

Safety Precautions

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound powder and its solutions. Accidental ingestion of even small amounts (1-2 mL) of imidazoline-derivative solutions can cause serious adverse reactions, particularly in children; therefore, all solutions must be clearly labeled and stored securely.[8]

References

Application Notes and Protocols for Cell Culture Experiments with Tetrahydrozoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrozoline Hydrochloride is a sympathomimetic agent belonging to the imidazoline (B1206853) class of compounds.[1][2] It is widely recognized as the active ingredient in over-the-counter ophthalmic and nasal decongestants.[3][4] The primary mechanism of action of Tetrahydrozoline is the stimulation of alpha-1 adrenergic receptors (α1-ARs) on the smooth muscle of arterioles, leading to vasoconstriction.[3][5][6] This action reduces blood flow, thereby alleviating redness in the eyes and congestion in the nasal passages.[3][7]

In a research context, this compound serves as a valuable tool for investigating α1-adrenergic signaling pathways and their downstream cellular effects. The activation of α1-ARs, which are Gq protein-coupled receptors, initiates a signaling cascade involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG).[5][8] This cascade ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), influencing a variety of cellular processes.[5][8]

The cellular response to α1-AR stimulation is highly dependent on the cell type and the concentration of the agonist.[5] Studies have shown that α1-AR activation can lead to diverse outcomes such as cell proliferation, hypertrophy, or even apoptosis, depending on the cellular context and signaling crosstalk.[9][10][11] These application notes provide a framework for designing and conducting cell culture experiments to elucidate the specific effects of this compound on various cell lines.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on HUVECs (MTT Assay)

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)
0 (Control)100 ± 5.2100 ± 6.1
1098 ± 4.895 ± 5.5
5092 ± 6.185 ± 7.2
10085 ± 5.970 ± 6.8
25070 ± 7.355 ± 8.1
50052 ± 8.040 ± 7.5
100035 ± 6.525 ± 5.9
IC50 (µM) ~550 ~300

Table 2: Hypothetical Apoptosis Induction by this compound in HUVECs (Annexin V/PI Staining)

Concentration (µM)% Early Apoptosis (24h)% Late Apoptosis/Necrosis (24h)Total Apoptotic Cells (%) (24h)
0 (Control)2.1 ± 0.51.5 ± 0.33.6 ± 0.8
1004.5 ± 1.12.0 ± 0.66.5 ± 1.7
2508.2 ± 1.53.8 ± 0.912.0 ± 2.4
50015.6 ± 2.27.5 ± 1.323.1 ± 3.5
100025.3 ± 3.112.8 ± 2.038.1 ± 5.1

Mandatory Visualizations

Tetrahydrozoline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Tetrahydrozoline Tetrahydrozoline Alpha1_AR α1-Adrenergic Receptor Tetrahydrozoline->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Responses (e.g., Proliferation, Apoptosis, Vasoconstriction) PKC->Cellular_Response Phosphorylates target proteins

Caption: Alpha-1 Adrenergic Signaling Pathway of Tetrahydrozoline.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture 1. HUVEC Cell Culture Seeding 3. Seed HUVECs in 96-well or 6-well plates Cell_Culture->Seeding Compound_Prep 2. Prepare Tetrahydrozoline HCl Stock and Working Solutions Treatment 4. Treat cells with varying concentrations of Tetrahydrozoline HCl Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for 24h and 48h Treatment->Incubation Viability 6a. Cell Viability Assay (MTT) Incubation->Viability Apoptosis 6b. Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Data_Analysis 7. Data Collection and Analysis (IC50, % Apoptosis) Viability->Data_Analysis Apoptosis->Data_Analysis

Caption: General Experimental Workflow for a Cell-Based Assay.

Experimental Protocols

Cell Line for Experiments

Human Umbilical Vein Endothelial Cells (HUVECs) are recommended for these protocols as they are a primary cell line widely used in cardiovascular research and are directly relevant to the vascular effects of Tetrahydrozoline.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of HUVECs, which is an indicator of cell viability.

Materials:

  • HUVECs

  • Complete culture medium (e.g., EGM-2)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well clear flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HUVECs to ~80% confluency.

    • Trypsinize and resuspend the cells in complete culture medium.

    • Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500, 1000 µM).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium without the compound).

  • Incubation:

    • Incubate the plate for 24 and 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.

Materials:

  • HUVECs

  • Complete culture medium

  • This compound

  • 6-well sterile plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ HUVECs per well in 6-well plates with 2 mL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Treat the cells with various concentrations of this compound (e.g., 100, 250, 500, 1000 µM) and a vehicle control for 24 hours.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Disclaimer

The quantitative data presented in this document is hypothetical and for illustrative purposes only. Researchers should perform their own experiments to determine the specific effects and optimal concentrations of this compound for their chosen cell lines and experimental conditions. The provided protocols are general guidelines and may require optimization.

References

Application Notes and Protocols for the Quantification of Tetrahydrozoline Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrozoline (B7765393) hydrochloride is a sympathomimetic amine, an alpha-adrenergic agonist, commonly found in over-the-counter ophthalmic and nasal decongestant preparations.[1] Its mechanism of action involves the constriction of conjunctival blood vessels, which serves to relieve redness of the eye caused by minor ocular irritants.[2][3] Due to its pharmacological effects, which can include central nervous system depression when ingested, and its potential for misuse, robust and sensitive analytical methods for the quantification of tetrahydrozoline in biological samples are crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development.[4][5]

These application notes provide detailed protocols for the quantification of tetrahydrozoline hydrochloride in various biological matrices, including blood, urine, and vitreous humor. The methodologies described are based on established analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Signaling Pathway of Tetrahydrozoline

Tetrahydrozoline acts as a selective alpha-1 adrenergic receptor agonist.[1] The activation of these G-protein coupled receptors on smooth muscle cells initiates a signaling cascade that results in vasoconstriction.[6] The binding of tetrahydrozoline to the alpha-1 adrenergic receptor activates the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), which phosphorylates downstream targets, ultimately leading to smooth muscle contraction.[7][8]

Tetrahydrozoline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol A Tetrahydrozoline R α1-Adrenergic Receptor A->R Binds to Gq Gq Protein R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates SMC Smooth Muscle Contraction PKC->SMC Leads to

Caption: Signaling pathway of Tetrahydrozoline.

Analytical Methodologies

Several analytical methods have been developed and validated for the quantification of tetrahydrozoline in biological samples. The choice of method depends on the required sensitivity, selectivity, and the available instrumentation. The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS/MS detection.

Data Presentation: Quantitative Method Parameters

The following tables summarize the quantitative parameters of various analytical methods for the determination of this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Biological MatrixExtraction MethodLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
Blood/UrineLiquid-Liquid ExtractionNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4][9]
UrineSolid-Phase ExtractionNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Table 2: High-Performance Liquid Chromatography (HPLC) Methods

Biological MatrixDetection MethodLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
Ophthalmic SolutionUV1.0 - 500 µg/mLNot Specified1.0 µg/mL98.9 - 99.9[10]
Eye DropsUV0.025 - 0.075 mg/mLNot SpecifiedNot Specified100.8[11]
Pharmaceutical FormulationUV12 - 48 µg/mL1.86 µg/mL5.66 µg/mLNot Specified[11]

Experimental Protocols

The following section provides detailed protocols for sample preparation and analysis.

Experimental Workflow

The general workflow for the analysis of tetrahydrozoline in biological samples involves sample preparation to isolate the analyte from the complex matrix, followed by instrumental analysis for separation and quantification.

Experimental_Workflow Sample Biological Sample (Blood, Urine, Vitreous Humor) Preparation Sample Preparation Sample->Preparation LLE Liquid-Liquid Extraction Preparation->LLE Option 1 SPE Solid-Phase Extraction Preparation->SPE Option 2 Analysis Instrumental Analysis LLE->Analysis SPE->Analysis GCMS GC-MS Analysis->GCMS Method A HPLC HPLC-UV/MS Analysis->HPLC Method B Data Data Acquisition and Processing GCMS->Data HPLC->Data Quant Quantification Data->Quant Report Reporting Quant->Report

References

Tetrahydrozoline Hydrochloride: A Pharmacological Tool for Probing Alpha-Adrenergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrozoline (B7765393) hydrochloride, an imidazole (B134444) derivative, is widely recognized for its vasoconstrictive properties, primarily utilized in over-the-counter ophthalmic and nasal decongestants.[1][2][3] In the realm of pharmacology, it serves as a valuable tool compound for the investigation of alpha-adrenergic receptor signaling pathways. As a selective alpha-1 adrenergic receptor agonist, tetrahydrozoline provides a means to dissect the physiological and cellular effects mediated by this receptor subtype.[2][4] Its interaction with alpha-2 adrenergic receptors, particularly upon systemic administration, adds another layer to its pharmacological profile.[5] These application notes provide a comprehensive overview of tetrahydrozoline hydrochloride's pharmacological properties, along with detailed protocols for its use in key in vitro and in vivo experimental models.

Pharmacological Profile

This compound's primary mechanism of action is the activation of alpha-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][6] This activation initiates a downstream signaling cascade through the Gq alpha subunit, leading to the activation of phospholipase C (PLC).[6][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][8] The subsequent increase in intracellular calcium is a key event in smooth muscle contraction, the basis for tetrahydrozoline's vasoconstrictive effects.[8][9]

While a selective alpha-1 agonist, some evidence suggests that tetrahydrozoline can also interact with alpha-2 adrenergic receptors, which are coupled to the Gi alpha subunit, leading to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[2][10]

Quantitative Data Summary

Table 1: Binding Affinities (Ki) of this compound for Adrenergic Receptor Subtypes

Receptor SubtypeKi (nM)RadioligandCell Line/TissueReference
Alpha-1AData not availablee.g., [3H]-Prazosine.g., CHO-K1
Alpha-1BData not availablee.g., [3H]-Prazosine.g., CHO-K1
Alpha-1DData not availablee.g., [3H]-Prazosine.g., CHO-K1
Alpha-2AData not availablee.g., [3H]-Rauwolscinee.g., HEK293
Alpha-2BData not availablee.g., [3H]-Rauwolscinee.g., HEK293
Alpha-2CData not availablee.g., [3H]-Rauwolscinee.g., HEK293

Table 2: Functional Potencies (EC50/IC50) of this compound at Adrenergic Receptor Subtypes

Receptor SubtypeFunctional AssayEC50/IC50 (nM)Cell Line/TissueReference
Alpha-1ACalcium MobilizationData not availablee.g., HEK293
Alpha-1BCalcium MobilizationData not availablee.g., HEK293
Alpha-1DCalcium MobilizationData not availablee.g., HEK293
Alpha-2AcAMP InhibitionData not availablee.g., CHO-K1
Alpha-2BcAMP InhibitionData not availablee.g., CHO-K1
Alpha-2CcAMP InhibitionData not availablee.g., CHO-K1

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound as a tool compound.

In Vitro Vasoconstriction Assay in Isolated Rabbit Aorta

This protocol details the assessment of tetrahydrozoline's vasoconstrictive properties on vascular smooth muscle.

Materials:

  • Male New Zealand White rabbits (2.5-3.0 kg)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (B352888) (for pre-contraction)

  • This compound stock solution (10 mM in distilled water)

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O2 / 5% CO2)

Procedure:

  • Euthanize a rabbit and carefully excise the thoracic aorta.

  • Place the aorta in cold Krebs-Henseleit solution and remove adherent connective and fatty tissues.

  • Cut the aorta into rings of 3-4 mm in width.

  • For some rings, the endothelium can be removed by gently rubbing the intimal surface with a wooden stick. Endothelium removal should be confirmed by the absence of relaxation to a standard dose of acetylcholine (B1216132) (e.g., 1 µM) after pre-contraction with phenylephrine.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

  • Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to induce a stable contraction plateau.

  • Once a stable contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).

  • Record the isometric tension changes after each addition, allowing the response to stabilize before adding the next concentration.

  • Construct a cumulative concentration-response curve by plotting the percentage of maximal contraction against the logarithm of the this compound concentration.

  • Calculate the EC50 value from the concentration-response curve.

cluster_workflow Vasoconstriction Assay Workflow A Isolate Rabbit Aorta B Prepare Aortic Rings A->B C Mount in Organ Bath B->C D Equilibrate C->D E Pre-contract with Phenylephrine D->E F Cumulative Addition of Tetrahydrozoline E->F G Record Isometric Tension F->G H Construct Dose-Response Curve G->H

Experimental workflow for the in vitro vasoconstriction assay.
Radioligand Binding Assay for Alpha-1 Adrenergic Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for alpha-1 adrenergic receptors using a radiolabeled antagonist.

Materials:

  • Cell membranes from a cell line stably expressing a specific human alpha-1 adrenergic receptor subtype (e.g., CHO-K1 cells expressing α1A, α1B, or α1D).

  • [3H]-Prazosin (radioligand)

  • This compound stock solution (10 mM in distilled water)

  • Phentolamine (B1677648) (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare cell membranes from the transfected cell line.

  • In a 96-well plate, add in the following order:

    • Binding buffer

    • A fixed concentration of [3H]-Prazosin (typically at or below its Kd).

    • Increasing concentrations of unlabeled this compound (e.g., 0.1 nM to 100 µM) for the competition curve.

    • For total binding wells, add vehicle instead of tetrahydrozoline.

    • For non-specific binding wells, add a high concentration of an unlabeled antagonist like phentolamine (e.g., 10 µM).

    • Cell membrane preparation (protein concentration to be optimized).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

  • Determine the IC50 value and subsequently calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium in cells expressing alpha-1 adrenergic receptors.

Materials:

  • HEK293 cells stably expressing a human alpha-1 adrenergic receptor subtype (e.g., α1A).

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (10 mM in distilled water)

  • Fluorescence plate reader or fluorescence microscope capable of ratiometric calcium imaging.

Procedure:

  • Seed the HEK293 cells expressing the alpha-1 adrenergic receptor in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

  • Remove the culture medium from the cells and add the Fura-2 AM loading solution.

  • Incubate the cells at 37°C for 30-60 minutes in the dark.

  • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.

  • Place the plate in a fluorescence plate reader.

  • Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Add varying concentrations of this compound (e.g., 1 nM to 100 µM) to the wells.

  • Immediately begin recording the fluorescence ratio (340/380 nm) over time to monitor the change in intracellular calcium concentration.

  • Generate concentration-response curves by plotting the peak change in fluorescence ratio against the logarithm of the this compound concentration.

  • Calculate the EC50 value from the concentration-response curve.

cluster_pathway Alpha-1 Adrenergic Receptor Signaling Pathway Tetrahydrozoline Tetrahydrozoline HCl Alpha1_Receptor α1-Adrenergic Receptor (GPCR) Tetrahydrozoline->Alpha1_Receptor binds & activates Gq Gq Protein (α, β, γ subunits) Alpha1_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Contraction Smooth Muscle Contraction Ca2_release->Contraction directly contributes to PKC->Contraction phosphorylates targets leading to

Signaling pathway of Tetrahydrozoline at the alpha-1 adrenergic receptor.
In Vitro Study on Primary Human Gingival Fibroblasts

This protocol is for assessing the effect of this compound on collagen synthesis in primary human gingival fibroblasts.[12]

Materials:

  • Primary human gingival fibroblasts (HGFs)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 0.05% this compound solution

  • Antibodies for collagen type I and type III

  • Secondary fluorescently labeled antibodies

  • Fluorescence microscope

Procedure:

  • Culture primary HGFs in DMEM supplemented with 10% FBS and antibiotics until they reach the desired confluence.

  • Prepare a working solution of this compound by diluting the 0.05% stock solution 1:20 in DMEM.[12]

  • Treat the HGFs with the diluted this compound solution for 24 hours.[12]

  • After the incubation period, fix the cells.

  • Perform immunocytochemistry for collagen type I and type III using specific primary antibodies followed by fluorescently labeled secondary antibodies.

  • Visualize and quantify the expression of collagen types I and III using a fluorescence microscope.

Conclusion

This compound is a valuable pharmacological tool for studying alpha-1 adrenergic receptor function. Its selective agonist activity allows for the targeted investigation of Gq-mediated signaling pathways and their physiological consequences, such as vasoconstriction. The protocols provided herein offer a starting point for researchers to utilize this compound in their experimental designs. It is important to note the current lack of comprehensive public data on its binding affinities and potencies, highlighting an area for future investigation that would further solidify its utility as a reference compound in pharmacology.

References

Troubleshooting & Optimization

Tetrahydrozoline Hydrochloride stability in acidic and basic solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tetrahydrozoline (B7765393) Hydrochloride in acidic and basic solutions.

Frequently Asked Questions (FAQs)

Q1: How stable is Tetrahydrozoline Hydrochloride in acidic and basic solutions?

A1: this compound is known to be unstable in both acidic and basic environments.[1] Forced degradation studies have demonstrated significant degradation under these conditions. One study reported approximately 40% degradation in a hydrochloric acid solution and about 35% degradation in a sodium hydroxide (B78521) solution.[1] Another study investigated the kinetics of hydrolysis across a wide pH range (2.00 to 12.20) at elevated temperatures, confirming its susceptibility to hydrolysis.[2][3]

Q2: What are the typical conditions for conducting forced degradation studies on this compound?

A2: Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways.[4][5][6] Typical stress conditions for this compound include:

  • Acid Hydrolysis: Refluxing the drug in 0.1 N HCl at 60°C for 30 minutes. If no significant degradation is observed, using a higher concentration of acid may be necessary.[4]

  • Base Hydrolysis: Refluxing the drug in 0.1 N NaOH at 60°C for 30 minutes. Similar to acid hydrolysis, the concentration of the base can be increased if degradation is minimal.[4]

  • Oxidative Degradation: Treating the drug solution with hydrogen peroxide (e.g., 3% H₂O₂) to assess its susceptibility to oxidation.[7]

  • Thermal Stress: Exposing the drug substance to heat to evaluate its thermal stability.[4][7]

  • Photolytic Stress: Exposing the drug to UV light to assess its photostability.[7]

Q3: What analytical methods are used to assess the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for stability studies of this compound.[1][2][8][9][10] Specifically, stability-indicating reversed-phase HPLC (RP-HPLC) methods are developed and validated to separate the intact drug from its degradation products.[1][8] These methods are crucial for accurately quantifying the remaining active pharmaceutical ingredient (API) and monitoring the formation of any impurities.

Troubleshooting Guides

Issue 1: Unexpectedly high degradation of this compound in a formulation.

  • Possible Cause: The pH of your formulation may be in an unstable range (either too acidic or too basic).

  • Troubleshooting Steps:

    • Measure the pH of your formulation.

    • Compare the measured pH to the known stability profile of this compound. The typical pH range for ophthalmic solutions containing this compound is between 4.5 and 6.5.[11]

    • If the pH is outside the optimal range, consider adjusting it with appropriate buffering agents.

    • Evaluate the compatibility of all excipients in your formulation, as they may influence the pH and stability.

Issue 2: Inability to separate degradation products from the parent peak in HPLC analysis.

  • Possible Cause: The chromatographic method is not optimized to be "stability-indicating."

  • Troubleshooting Steps:

    • Review and optimize your HPLC method parameters, including the column, mobile phase composition, pH, and flow rate.

    • Perform forced degradation studies (acid, base, oxidation) to generate degradation products.

    • Inject the stressed samples into your HPLC system to confirm that all degradation product peaks are well-resolved from the main this compound peak.

    • Consider using a different stationary phase (e.g., C8 or C18) or modifying the mobile phase with ion-pairing reagents to improve separation.[1][9]

Data Presentation

Table 1: Summary of Forced Degradation Studies on this compound

Stress ConditionReagent/ConditionObserved DegradationReference
Acid HydrolysisHydrochloric Acid Solution~40%[1]
Base HydrolysisSodium Hydroxide Solution~35%[1]
Oxidative StressHydrogen Peroxide SolutionStable[1][7]
Thermal Stress60°C for one weekStable[1]

Table 2: Results from a Specific Forced Degradation Study

Condition% Assay of Tetrahydrozoline HClPeak PurityReference
Acidic (2 M HCl, 70°C, 3 hours)98.2%1.000[12]
Alkaline97.2%0.998[12]
Oxidative99.3%1.000[12]
Thermal98.6%1.000[12]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol is based on a validated method for the analysis of this compound in eye drop formulations.[1][13]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Reversed-phase C8 column (125 mm x 4.6 mm i.d., 5 µm).[1][13]

  • Mobile Phase: Acetonitrile and phosphate (B84403) buffer (pH 3.0) in a ratio of 20:80 (v/v).[1][13]

  • Flow Rate: 1.0 mL/min.[1][13]

  • Detection Wavelength: 240 nm.[1][13]

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock standard solution of this compound (1.0 mg/mL).

    • Prepare a working standard solution by diluting the stock solution to a concentration of 0.05 mg/mL.

    • For formulated products, dilute a known volume of the sample to achieve a similar concentration.

Protocol 2: Forced Degradation Study

This protocol outlines the general steps for conducting forced degradation studies as per regulatory guidance.[4][5][14]

  • Acid Hydrolysis:

    • Dissolve the this compound sample in 0.1 N HCl.

    • Reflux the solution at 60°C for 30 minutes.

    • Neutralize the solution.

    • Dilute to a suitable concentration and analyze by the stability-indicating HPLC method.

  • Base Hydrolysis:

    • Dissolve the this compound sample in 0.1 N NaOH.

    • Reflux the solution at 60°C for 30 minutes.

    • Neutralize the solution.

    • Dilute to a suitable concentration and analyze by the stability-indicating HPLC method.

  • Oxidative Degradation:

    • Dissolve the this compound sample in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period.

    • Dilute to a suitable concentration and analyze by the stability-indicating HPLC method.

Visualizations

Tetrahydrozoline_Mechanism cluster_drug Drug Action cluster_receptor Receptor Interaction cluster_effect Physiological Effect Tetrahydrozoline HCl Tetrahydrozoline HCl Alpha-Adrenergic_Receptors Alpha-Adrenergic_Receptors Tetrahydrozoline HCl->Alpha-Adrenergic_Receptors Stimulates Vasoconstriction Vasoconstriction Alpha-Adrenergic_Receptors->Vasoconstriction Induces Reduced_Blood_Flow Reduced_Blood_Flow Vasoconstriction->Reduced_Blood_Flow Leads to Alleviation_of_Redness_Congestion Alleviation_of_Redness_Congestion Reduced_Blood_Flow->Alleviation_of_Redness_Congestion Results in

Caption: Mechanism of action for this compound.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Drug_Substance Drug_Substance Acid_Hydrolysis Acid_Hydrolysis Drug_Substance->Acid_Hydrolysis Base_Hydrolysis Base_Hydrolysis Drug_Substance->Base_Hydrolysis Oxidation Oxidation Drug_Substance->Oxidation Thermal_Stress Thermal_Stress Drug_Substance->Thermal_Stress HPLC_Analysis HPLC_Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis->HPLC_Analysis Oxidation->HPLC_Analysis Thermal_Stress->HPLC_Analysis Data_Evaluation Data_Evaluation HPLC_Analysis->Data_Evaluation

Caption: Workflow for stability testing of Tetrahydrozoline HCl.

References

Technical Support Center: Optimizing Tetrahydrozoline Hydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydrozoline Hydrochloride in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an imidazoline (B1206853) derivative that acts as a potent alpha-adrenergic receptor agonist, with a higher affinity for α1-adrenergic receptors.[1][2][3] In vitro, its primary action is the stimulation of these receptors on the surface of cells, leading to a cascade of intracellular signaling events. This stimulation typically results in vasoconstriction in relevant cell types.[1][2]

Q2: What is a good starting concentration for my in vitro assay?

A definitive optimal concentration for all in vitro assays is not established and is highly dependent on the cell type and the specific assay being conducted. However, a published study on primary human gingival fibroblasts used a 1:20 dilution of a 0.05% this compound solution in DMEM. This provides a potential starting point for range-finding experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: What are the known cytotoxic concentrations or IC50 values for this compound?

Currently, specific IC50 values for this compound in various cell lines are not widely available in publicly accessible literature. Therefore, it is essential to determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay before conducting functional assays. This will help establish a non-toxic working concentration range.

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in water and ethanol. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in a sterile, high-purity solvent such as DMSO or sterile water. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. For example, a 10 mM stock solution in DMSO can be a convenient starting point.

Data Presentation

Table 1: Reported In Vitro Concentrations of this compound
Application/AssayCell TypeConcentrationNotes
Induction of collagen synthesisPrimary human gingival fibroblasts0.05% solution diluted 1:20 in DMEMThis concentration was used for a 24-hour treatment.
General In Vitro TestingNot specified-5.0 log10(M)This high concentration was noted in a public database without further details on the assay or outcome.

Note: The limited availability of specific in vitro concentration data in the literature necessitates empirical determination of optimal concentrations for your experimental system.

Experimental Protocols

Protocol 1: Determining Cytotoxicity using an MTT Assay

This protocol provides a general method to assess the cytotoxicity of this compound.

Materials:

  • This compound

  • Target cells in culture

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is from 1 µM to 10 mM. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Vasoconstriction Assay (Aortic Ring Assay)

This protocol describes a classic ex vivo method to assess the vasoconstrictive effects of this compound.

Materials:

  • Isolated thoracic aorta from a suitable animal model (e.g., rat)

  • Krebs-Henseleit solution

  • Organ bath system with force transducer

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Phenylephrine (as a positive control)

  • Phentolamine (as an antagonist for validation)

  • This compound

Procedure:

  • Tissue Preparation: Isolate the thoracic aorta and carefully cut it into rings of 2-3 mm in width.

  • Mounting: Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension.

  • Viability Check: Contract the rings with a high concentration of potassium chloride (KCl) to ensure tissue viability.

  • Dose-Response Curve: After washing and returning to baseline, cumulatively add increasing concentrations of this compound to the organ bath and record the contractile response.

  • Data Analysis: Plot the contractile force against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol THZ Tetrahydrozoline Hydrochloride a1_AR α1-Adrenergic Receptor THZ->a1_AR Binds to Gq Gq Protein a1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca2->Cellular_Response Contributes to PKC->Cellular_Response Phosphorylates target proteins leading to

Caption: Alpha-1 adrenergic receptor signaling pathway activated by this compound.

Experimental_Workflow A 1. Cell Culture (Select appropriate cell line) B 2. Stock Solution Preparation (Tetrahydrozoline HCl in DMSO/Water) A->B C 3. Cytotoxicity Assay (e.g., MTT) (Determine IC50 and non-toxic range) B->C D 4. Functional Assay (e.g., Vasoconstriction, Receptor Activation) C->D Use non-toxic concentrations E 5. Data Analysis (Generate dose-response curves, calculate EC50) D->E F 6. Interpretation of Results E->F

Caption: General experimental workflow for in vitro assays with this compound.

Troubleshooting Guide

Q: My results are inconsistent between experiments. What could be the cause?

A: Inconsistent results can arise from several factors:

  • Cell Passage Number: Ensure you are using cells within a consistent and low passage number range, as receptor expression and cell signaling can change with excessive passaging.

  • Reagent Variability: Prepare fresh dilutions of this compound for each experiment from a reliable stock solution.

  • Assay Conditions: Maintain consistent incubation times, temperatures, and cell densities between experiments.

  • Cell Health: Monitor the health and morphology of your cells regularly. Stressed cells may respond differently.

Q: I am observing cytotoxicity at concentrations where I expect to see a functional effect. What should I do?

A:

  • Confirm with a Different Assay: Use a secondary, mechanistically different cytotoxicity assay (e.g., LDH release assay) to confirm the observed toxicity.

  • Reduce Incubation Time: Shorter incubation times may allow you to observe the functional effect before significant cytotoxicity occurs.

  • Check Solvent Concentration: Ensure that the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.5%).

  • Consider Off-Target Effects: At higher concentrations, Tetrahydrozoline may have off-target effects. Try to work within the lowest effective concentration range determined from your dose-response curve.

Q: I am not observing the expected alpha-1 adrenergic effect (e.g., no vasoconstriction or calcium influx). What are the possible reasons?

A:

  • Receptor Expression: Confirm that your chosen cell line expresses a sufficient level of alpha-1 adrenergic receptors. You can verify this through techniques like qPCR, western blotting, or radioligand binding assays.

  • Compound Activity: Verify the activity of your this compound stock. You can test it in a well-characterized positive control cell line or assay.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the response. Optimize assay parameters such as cell number, reagent concentrations, and measurement time points.

  • Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and downregulation. Consider using shorter treatment times.

Troubleshooting_Tree cluster_Inconsistent Troubleshooting Inconsistent Results cluster_Cytotoxic Troubleshooting Unexpected Cytotoxicity cluster_NoEffect Troubleshooting No Expected Effect Start Problem Encountered Inconsistent Inconsistent Results Start->Inconsistent Cytotoxic Unexpected Cytotoxicity Start->Cytotoxic NoEffect No Expected Effect Start->NoEffect I1 Check Cell Passage Number Inconsistent->I1 I2 Prepare Fresh Reagents Inconsistent->I2 I3 Standardize Assay Conditions Inconsistent->I3 C1 Confirm with a Secondary Assay Cytotoxic->C1 C2 Reduce Incubation Time Cytotoxic->C2 C3 Check Solvent Concentration Cytotoxic->C3 N1 Verify Receptor Expression NoEffect->N1 N2 Confirm Compound Activity NoEffect->N2 N3 Optimize Assay Sensitivity NoEffect->N3

References

Potential for tachyphylaxis with Tetrahydrozoline Hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydrozoline Hydrochloride, with a specific focus on the potential for tachyphylaxis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a sympathomimetic amine that acts as a selective alpha-1 adrenergic receptor agonist.[1][2][3] Its primary mechanism of action involves binding to and activating alpha-1 adrenergic receptors located on the smooth muscle of blood vessels. This activation leads to vasoconstriction, which is the narrowing of the blood vessels.[1][3] In experimental settings, this effect is often observed as a reduction in tissue redness or congestion.

Q2: What is tachyphylaxis and is it a concern with this compound?

A2: Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug after repeated administration.[4] Yes, tachyphylaxis is a known consideration with the use of this compound and other alpha-adrenergic agonists.[5][6] This means that with continuous or frequent application, the vasoconstrictive effect of Tetrahydrozoline may diminish, requiring more frequent dosing to achieve the initial effect.[5]

Q3: What is the proposed mechanism of tachyphylaxis to this compound?

A3: The primary proposed mechanism for tachyphylaxis to alpha-1 adrenergic agonists like Tetrahydrozoline is the downregulation of alpha-1 adrenergic receptors.[4][5] Continuous stimulation of these receptors can lead to their internalization and degradation, resulting in a reduced number of available receptors on the cell surface. This decrease in receptor density leads to a diminished cellular response to the drug.[4]

Q4: What is "rebound hyperemia" and how does it relate to Tetrahydrozoline use?

A4: Rebound hyperemia, or rebound redness, is a condition where the discontinuation of a vasoconstrictor leads to a return of vasodilation, often to a greater extent than before the treatment was initiated. While tachyphylaxis is a reduction in the drug's effect during use, rebound hyperemia is a consequence of withdrawal. Prolonged use of Tetrahydrozoline can lead to this phenomenon.[6]

Troubleshooting Guides

Problem: Diminished Vasoconstrictive Response in an In Vivo Experiment

Possible Cause Troubleshooting Step
Tachyphylaxis 1. Review the dosing schedule. Frequent, uninterrupted administration is more likely to induce tachyphylaxis. 2. Introduce a "drug holiday" or washout period in your experimental design to allow for receptor resensitization. 3. Consider using a lower effective concentration or less frequent administration if the experimental design allows. 4. Quantify the development of tachyphylaxis by generating dose-response curves at different time points of drug exposure.
Drug Solution Instability 1. Verify the stability of your this compound solution under your experimental storage and handling conditions. 2. Prepare fresh solutions for each experiment or at regular, validated intervals.
Animal Model Variability 1. Ensure consistent application technique and volume across all subjects. 2. Increase the sample size to account for biological variability in drug response.

Problem: Inconsistent Results in an In Vitro Receptor Binding Assay

Possible Cause Troubleshooting Step
Receptor Downregulation 1. If pre-incubating cells or tissues with Tetrahydrozoline, vary the incubation time and concentration to characterize the time-course and dose-dependency of receptor downregulation. 2. Perform receptor quantification assays (e.g., radioligand binding or western blot) at multiple time points following Tetrahydrozoline exposure.
Assay Conditions 1. Optimize incubation times, temperature, and washing steps to ensure equilibrium is reached and non-specific binding is minimized. 2. Validate the specificity of your radioligand or antibody for the alpha-1 adrenergic receptor.
Cell/Tissue Viability 1. Assess cell viability or tissue integrity after exposure to Tetrahydrozoline to rule out cytotoxicity as a confounding factor.

Experimental Protocols

Protocol 1: In Vivo Assessment of Tachyphylaxis to Ocular this compound in a Rabbit Model (Adapted from Carr et al., 2011)

Objective: To quantify the development of tachyphylaxis to the vasoconstrictive effects of this compound in a rabbit model.

Materials:

  • Male New Zealand white rabbits (2-3 kg)

  • 0.05% this compound ophthalmic solution

  • Slit-lamp biomicroscope with a camera

  • Image analysis software

  • Calibrated micropipette

Methodology:

  • Baseline Measurement: Acclimatize rabbits to the experimental setting. Capture high-resolution images of the conjunctival vasculature of one eye of each rabbit.

  • Drug Administration: Instill two drops of 0.05% this compound solution into the conjunctival sac of the selected eye at 0, 4, 8, and 12 hours for a period of 72 hours. The contralateral eye can serve as a control.

  • Response Measurement: At 30 minutes following each drug administration, capture images of the conjunctival vasculature.

  • Image Analysis: Use image analysis software to quantify the change in vessel diameter or the degree of redness from the baseline images.

  • Data Analysis: Plot the vasoconstrictive response (e.g., percentage reduction in vessel diameter) against time to observe any decrease in effect with repeated dosing.

Protocol 2: In Vitro Quantification of Alpha-1 Adrenergic Receptor Downregulation

Objective: To determine if prolonged exposure to this compound leads to a decrease in the number of alpha-1 adrenergic receptors in a cell culture model.

Materials:

  • Cell line expressing alpha-1 adrenergic receptors (e.g., HEK293 cells transfected with the human alpha-1a adrenergic receptor)

  • Cell culture medium and supplements

  • This compound

  • Radiolabeled alpha-1 adrenergic receptor antagonist (e.g., [3H]prazosin)

  • Scintillation counter

  • Protein assay kit

Methodology:

  • Cell Culture: Culture the cells to confluency in appropriate multi-well plates.

  • Drug Treatment: Expose the cells to a specific concentration of this compound for varying durations (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Radioligand Binding Assay:

    • Wash the cells to remove the Tetrahydrozoline.

    • Incubate the cells with a saturating concentration of the radiolabeled antagonist in the presence (for non-specific binding) or absence (for total binding) of a high concentration of an unlabeled antagonist.

    • Wash the cells to remove unbound radioligand.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in each well.

  • Data Analysis: Calculate the specific binding (total binding - non-specific binding) and normalize it to the protein concentration. Plot the number of receptors (fmol/mg protein) against the duration of Tetrahydrozoline exposure.

Data Presentation

Table 1: Hypothetical Vasoconstrictive Response to Repeated Ocular Administration of 0.05% this compound

Time (hours)Mean Reduction in Conjunctival Vessel Diameter (%)Standard Deviation
0.545.25.1
4.543.84.9
8.538.16.2
12.535.55.8
24.528.97.3
48.521.36.9
72.515.78.1

Table 2: Hypothetical Alpha-1 Adrenergic Receptor Density Following In Vitro Exposure to this compound

Duration of Exposure (hours)Alpha-1 Adrenergic Receptor Density (fmol/mg protein)Standard Deviation
0250.415.2
2245.114.8
4220.713.9
8185.316.1
12155.914.5
24110.212.8

Visualizations

Tetrahydrozoline_Signaling_Pathway Tetrahydrozoline Tetrahydrozoline Hydrochloride Alpha1_Receptor Alpha-1 Adrenergic Receptor Tetrahydrozoline->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release ER->Ca_Release Induces Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Contraction Leads to PKC->Contraction Contributes to

Caption: Signaling pathway of this compound leading to vasoconstriction.

Tachyphylaxis_Workflow Start Start: Observe Diminished Response to THZ Check_Dosing Review Dosing Schedule Start->Check_Dosing Frequent_Dosing Is Dosing Frequent and Continuous? Check_Dosing->Frequent_Dosing Introduce_Washout Introduce Washout Period Frequent_Dosing->Introduce_Washout Yes Check_Solution Verify Drug Solution Stability Frequent_Dosing->Check_Solution No Modify_Dosing Modify Dosing (Lower Concentration/ Frequency) Introduce_Washout->Modify_Dosing Modify_Dosing->Check_Solution Solution_Stable Is Solution Stable? Check_Solution->Solution_Stable Prepare_Fresh Prepare Fresh Solution Solution_Stable->Prepare_Fresh No Check_Variability Assess Experimental Variability Solution_Stable->Check_Variability Yes Prepare_Fresh->Check_Variability End End: Response Restored/ Understood Check_Variability->End

Caption: Troubleshooting workflow for diminished response to Tetrahydrozoline.

Tachyphylaxis_Mechanism cluster_0 Initial Response cluster_1 Prolonged Exposure THZ1 Tetrahydrozoline Receptor1 Alpha-1 Receptor THZ1->Receptor1 Response1 Strong Vasoconstriction Receptor1->Response1 Receptor2 Downregulated Alpha-1 Receptor Receptor1->Receptor2 Internalization & Degradation THZ2 Repeated Tetrahydrozoline THZ2->Receptor2 Response2 Diminished Vasoconstriction (Tachyphylaxis) Receptor2->Response2

Caption: Logical relationship of tachyphylaxis development.

References

Technical Support Center: Tetrahydrozoline Hydrochloride Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydrozoline Hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation primarily through hydrolysis under both acidic and basic conditions. It is relatively stable under oxidative, thermal, and photolytic stress.[1][2][3] The main degradation pathway involves the hydrolytic cleavage of the imidazoline (B1206853) ring.

Q2: What is the major degradation product of this compound under hydrolytic stress?

A2: Under acidic or basic conditions, the imidazoline ring of Tetrahydrozoline opens to form N-(2-aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide. This has been identified as the primary hydrolysis product.

Q3: What is the impact of these degradation products on my research?

A3: The presence of degradation products can have several impacts on your research:

  • Analytical Interference: Degradation products may co-elute with the parent drug or other components in your formulation during chromatographic analysis, leading to inaccurate quantification.

  • Altered Efficacy: The degradation product, N-(2-aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, lacks the imidazoline ring essential for the alpha-adrenergic agonist activity of Tetrahydrozoline. Therefore, its formation leads to a loss of potency of the drug product.

Troubleshooting Guides

Issue 1: Inconsistent analytical results for this compound potency.

  • Question: Why am I observing a decrease in the concentration of this compound in my samples over time, even under proper storage conditions?

  • Answer: This could be due to the degradation of this compound, especially if your formulation has a pH that favors hydrolysis. The imidazoline ring is susceptible to opening, leading to a decrease in the parent drug concentration. It is crucial to use a stability-indicating analytical method that can separate the parent drug from its degradation products.[1]

Issue 2: Appearance of unknown peaks in my chromatogram during stability studies.

  • Question: I am running a stability study on a this compound formulation, and I see new peaks appearing in my HPLC chromatogram over time. What could these be?

  • Answer: These unknown peaks are likely degradation products. The most probable degradation product is N-(2-aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, formed via hydrolysis. To confirm the identity of these peaks, you can perform forced degradation studies (acid and base hydrolysis) on a pure sample of this compound and compare the retention times of the resulting peaks with those in your stability samples. Mass spectrometry can be used for definitive identification.

Quantitative Data Summary

Table 1: Stability of this compound under Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Degradation Products DetectedReference
Acid Hydrolysis0.1 M HCl3 hours70°C~4.3Yes (unspecified)[2]
Base Hydrolysis0.1 M NaOH1 hour70°C~10.2Yes (unspecified)[2]
Oxidative3% H₂O₂3 hours70°CNo significant degradationNo[1][2]
ThermalSolid State24 hours100°CNo significant degradationNo[2]
PhotolyticSolid State (UV light)24 hoursAmbientNo significant degradationNo[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Take a known volume of the stock solution and add an equal volume of 1 M HCl.

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Take a known volume of the stock solution and add an equal volume of 1 M NaOH.

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M HCl.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Take a known volume of the stock solution and add an equal volume of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at 105°C for 24 hours.

    • Dissolve a known weight of the heat-treated drug in a suitable solvent and dilute to a suitable concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance to UV light (254 nm) for 24 hours.

    • Dissolve a known weight of the UV-treated drug in a suitable solvent and dilute to a suitable concentration for analysis.

  • Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method can be used to separate this compound from its degradation products.

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.05 M phosphate (B84403) buffer (pH 4.0) in a ratio of 30:70 (v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

Visualizations

G cluster_0 Degradation Pathway of this compound THZ This compound DP N-(2-aminoethyl)-1,2,3,4- tetrahydronaphthalene-1-carboxamide THZ->DP  Hydrolysis (Acid/Base)  

Caption: Hydrolytic Degradation Pathway of Tetrahydrozoline.

G cluster_1 Troubleshooting Workflow for Unknown Chromatographic Peaks Start Unknown Peak Observed in Stability Sample Step1 Perform Forced Degradation (Acid and Base Hydrolysis) on Pure Tetrahydrozoline HCl Start->Step1 Step2 Analyze Stressed Samples by HPLC Step1->Step2 Decision Retention Time Match? Step2->Decision Step3a Peak Tentatively Identified as N-(2-aminoethyl)-1,2,3,4- tetrahydronaphthalene-1-carboxamide Decision->Step3a Yes Step3b Further Investigation Needed (e.g., LC-MS, NMR) Decision->Step3b No

Caption: Workflow for Identifying Unknown Degradation Peaks.

References

Technical Support Center: Improving Reproducibility in Experiments with Tetrahydrozoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving Tetrahydrozoline Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a derivative of imidazoline (B1206853) and acts as an alpha-adrenergic agonist.[1] Its primary mechanism of action is the constriction of blood vessels (vasoconstriction) by stimulating alpha-1 (α1) and alpha-2 (α2) adrenergic receptors.[2][3] It is commonly found in over-the-counter eye drops and nasal sprays to relieve redness and congestion.[1][4][5] In a research context, it is often used to study the effects of alpha-adrenergic stimulation. Tetrahydrozoline also shows affinity for imidazoline receptors, which may contribute to its overall pharmacological profile.[6][7]

Q2: How should I prepare and store stock solutions of this compound?

For in vitro experiments, this compound can be dissolved in sterile, purified water to create a stock solution.[8] For cell culture applications, it is often recommended to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months). To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q3: What are the known stability issues with this compound?

This compound is known to be unstable in acidic and basic solutions. Studies have shown degradation of about 40% in hydrochloric acid solution and 35% in sodium hydroxide (B78521) solution.[9] However, it is stable in a hydrogen peroxide solution and at room temperature for at least a week.[9] For optimal reproducibility, it is recommended to prepare fresh dilutions from a frozen stock solution for each experiment.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected potency (higher EC50/IC50 values) of this compound in my in vitro assay.

Possible Cause Troubleshooting Steps
Degradation of the compound Tetrahydrozoline is unstable in acidic or basic conditions.[9] Ensure the pH of your assay buffer is within a neutral and stable range. Prepare fresh dilutions from a properly stored, frozen stock solution for each experiment.
Off-target effects At high concentrations, Tetrahydrozoline may interact with other receptors or cellular components, leading to confounding results.[10][11] It is advisable to determine a therapeutic window by performing a dose-response curve for both the desired effect and cytotoxicity.
Receptor desensitization Prolonged exposure to an agonist can lead to receptor desensitization and internalization, reducing the observed effect. Consider optimizing the incubation time of your experiment.
Cell line variability The expression level of adrenergic receptors can vary between different cell lines and even between different passages of the same cell line. Ensure you are using a consistent cell passage number and consider characterizing the receptor expression in your cell model.

Issue 2: High variability between replicate wells in my cell-based assay.

Possible Cause Troubleshooting Steps
Inconsistent cell seeding Uneven cell distribution in the microplate is a common source of variability. Ensure your cells are in a single-cell suspension before plating and use proper pipetting techniques to dispense the cells evenly.
Edge effects Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell viability. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile water or media.
Pipetting errors Inaccurate or inconsistent pipetting of the compound or assay reagents can lead to significant variability. Ensure your pipettes are properly calibrated and use a consistent pipetting technique.
Compound precipitation If the final concentration of Tetrahydrozoline exceeds its solubility in the assay medium, it may precipitate, leading to inconsistent results. Visually inspect your assay plates for any signs of precipitation.

Issue 3: Unexpected cytotoxicity observed in my cell viability assay.

Possible Cause Troubleshooting Steps
Solvent toxicity If using a solvent like DMSO to prepare your stock solution, ensure the final concentration in the assay wells is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle control with the same concentration of solvent to assess its effect.
Off-target cytotoxicity At higher concentrations, Tetrahydrozoline may induce cytotoxicity through off-target mechanisms.[10][11] Perform a dose-response experiment to determine the cytotoxic concentration range.
Assay interference The compound may interfere with the chemistry of the viability assay itself (e.g., by reducing the MTT reagent). Confirm cytotoxicity using an orthogonal method (e.g., a membrane integrity assay like LDH release if you are using a metabolic assay like MTT).

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Radioligand Binding Assay (Competitive)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor (e.g., alpha-adrenergic receptors).

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest

  • Radiolabeled ligand with known affinity for the receptor (e.g., [³H]-prazosin for α1-adrenergic receptors)

  • This compound (unlabeled competitor)

  • Assay buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and wash buffer.

    • Dilute the cell membranes to the desired protein concentration in the assay buffer.

    • Prepare serial dilutions of this compound.

    • Prepare the radiolabeled ligand at a fixed concentration (typically at or below its Kd).

  • Assay Incubation:

    • In a 96-well plate, add the assay buffer, the cell membrane preparation, the radiolabeled ligand, and the different concentrations of this compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

    • Incubate the plate for a predetermined time at a specific temperature to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityReference
PBS (pH 7.2)~10 mg/mL[12]
Ethanol~25 mg/mL[12]
DMSO~25 mg/mL[12]
Dimethyl formamide (B127407) (DMF)~20 mg/mL[12]
Table 2: Example IC50/EC50 Data for this compound

Note: Specific IC50 and EC50 values for this compound are highly dependent on the experimental system, including the cell line, receptor expression levels, and assay conditions. The following table is a template. Researchers should determine these values empirically for their specific system.

Assay TypeCell Line/TissueReceptor TargetEndpoint MeasuredIC50/EC50 (M)Reference
Cell Viability(e.g., HEK293)-% ViabilityEmpirically DeterminedN/A
Receptor Binding(e.g., CHO-K1)α1-adrenergicRadioligand DisplacementEmpirically DeterminedN/A
Functional Assay(e.g., Aorta Rings)α1-adrenergicVasoconstrictionEmpirically DeterminedN/A

Mandatory Visualizations

Signaling Pathways

Tetrahydrozoline_Signaling cluster_alpha1 Alpha-1 Adrenergic Receptor Signaling cluster_alpha2 Alpha-2 Adrenergic Receptor Signaling cluster_I1 Imidazoline I1 Receptor Signaling THZ_a1 Tetrahydrozoline a1AR α1-Adrenergic Receptor THZ_a1->a1AR activates Gq Gq Protein a1AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC activates Response_a1 Vasoconstriction PKC->Response_a1 leads to THZ_a2 Tetrahydrozoline a2AR α2-Adrenergic Receptor THZ_a2->a2AR activates Gi Gi Protein a2AR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Response_a2 Inhibition of Neurotransmitter Release cAMP->Response_a2 decreased levels lead to THZ_I1 Tetrahydrozoline I1R I1 Imidazoline Receptor THZ_I1->I1R activates PLC_I1 Phospholipase C I1R->PLC_I1 activates PC Phosphatidylcholine PLC_I1->PC hydrolyzes DAG_I1 Diacylglycerol PC->DAG_I1 AA Arachidonic Acid DAG_I1->AA leads to release of PG Prostaglandins AA->PG converted to Response_I1 Modulation of Blood Pressure PG->Response_I1 contributes to Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare Tetrahydrozoline Stock Solution (e.g., in DMSO) prep_dilutions Prepare Serial Dilutions of Tetrahydrozoline prep_stock->prep_dilutions prep_cells Culture and Passage Cells of Interest seed_cells Seed Cells in 96-Well Plate prep_cells->seed_cells treat_cells Treat Cells with Tetrahydrozoline Dilutions prep_dilutions->treat_cells seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent solubilize Solubilize Formazan (for MTT assay) incubate_reagent->solubilize read_plate Read Absorbance on Plate Reader solubilize->read_plate normalize_data Normalize Data to Controls read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50/EC50 plot_curve->calc_ic50 interpret Interpret Results calc_ic50->interpret Data_Analysis_Workflow cluster_data_input Data Input cluster_processing Data Processing cluster_analysis_output Analysis and Output raw_data Raw Absorbance Data subtract_blank Subtract Blank (Media Only) raw_data->subtract_blank normalize Normalize to Vehicle Control (% Viability) subtract_blank->normalize log_transform Log Transform Concentration normalize->log_transform nonlinear_regression Nonlinear Regression (Four-Parameter Logistic) log_transform->nonlinear_regression ic50_value IC50 Value nonlinear_regression->ic50_value

References

Troubleshooting unexpected results in Tetrahydrozoline Hydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address unexpected results in studies involving Tetrahydrozoline Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a sympathomimetic agent that acts as a selective agonist for α-1 adrenergic receptors.[1][2][3] Its interaction with these receptors on vascular smooth muscle leads to vasoconstriction, which is the basis for its use as an ocular and nasal decongestant.[1][3][4] While it primarily targets α-1 receptors, like other imidazoline (B1206853) derivatives, it may also have some activity at α-2 adrenergic receptors, which can lead to systemic effects if absorbed.[5][6]

Q2: What are the known stability characteristics of this compound in experimental solutions?

This compound is susceptible to degradation in both acidic and basic conditions.[7] To ensure the stability of your experimental samples, it is crucial to maintain a neutral pH. While generally stable under oxidative and thermal stress, prolonged exposure to high temperatures should be avoided.[7] Commercial ophthalmic solutions have demonstrated stability for up to three years at room temperature.[3] For in vitro studies, it is recommended to prepare fresh solutions or conduct stability tests under your specific experimental conditions (buffer, temperature) using a stability-indicating method like HPLC.[7][8]

Q3: Can prolonged or repeated administration of Tetrahydrozoline lead to a diminished response?

Yes, repeated use of Tetrahydrozoline can lead to tachyphylaxis, which is a rapid decrease in the drug's effectiveness.[9] This phenomenon is thought to be caused by the downregulation or desensitization of α-1 adrenergic receptors following continuous stimulation.[10][11][12] This can manifest in experiments as a reduced vasoconstrictive response with subsequent doses.

Troubleshooting Guide for Unexpected Experimental Results

This guide addresses specific issues that may arise during in vitro and in vivo experiments with this compound.

In Vitro Studies

Issue 1: Lower-than-Expected Potency or Efficacy in Cell-Based Assays

  • Question: My dose-response curve for Tetrahydrozoline in a cell-based GPCR activation assay shows a higher EC50 or lower maximal response than anticipated. What could be the cause?

  • Answer:

    • Cell Line Integrity: Confirm the identity and purity of your cell line. Cross-contamination or mycoplasma infection can significantly alter cellular signaling pathways.[13]

    • Receptor Expression Levels: Ensure consistent and adequate expression of the target α-1 adrenergic receptor in your cell line. Low passage numbers are recommended as receptor expression can change over time in culture.[14][15]

    • Compound Stability: Tetrahydrozoline can degrade in acidic or basic solutions.[7] Verify the pH of your assay buffer and consider performing a stability check of your compound under the exact assay conditions.

    • Assay Conditions: Optimize assay parameters such as cell seeding density, incubation time, and reagent concentrations. For GPCR assays, the choice of detection method (e.g., calcium mobilization, IP1 accumulation) can also influence the results.[16]

Issue 2: High Variability Between Replicate Wells or Experiments

  • Question: I am observing significant variability in my in vitro assay results, making the data difficult to interpret. What are the common sources of this variability?

  • Answer:

    • Inconsistent Cell Seeding: Uneven cell distribution in microplates is a common source of variability. Ensure proper cell suspension and mixing before and during plating.

    • Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate reagents and affect cell health. Using hydrated chambers or avoiding the outer wells can mitigate this.

    • Reagent Preparation and Addition: Inconsistent pipetting of the compound or detection reagents can lead to significant errors. Use calibrated pipettes and follow a consistent plate-loading workflow.

    • Incubation Conditions: Ensure uniform temperature and CO2 levels across the incubator to prevent variations in cell growth and response.

In Vivo Studies

Issue 1: Diminished Vasoconstrictor Response Over Time (Tachyphylaxis)

  • Question: In my animal model, the initial vasoconstrictor response to Tetrahydrozoline was robust, but subsequent applications resulted in a significantly weaker effect. Why is this happening?

  • Answer: This is a classic presentation of tachyphylaxis. The initial stimulation of α-1 adrenergic receptors can lead to their desensitization and internalization, reducing the number of available receptors for subsequent agonist binding.[10][17] To investigate this, consider:

    • Washout Period: Introduce a sufficient washout period between doses to allow for receptor resensitization.

    • Dose Escalation: Attempting to overcome the diminished response by increasing the dose may not be effective in true tachyphylaxis and could lead to off-target or systemic side effects.[12]

    • Mechanism Study: Investigate receptor downregulation directly through techniques like receptor binding assays on tissue samples collected after repeated dosing.[17]

Issue 2: Unexpected Cardiovascular Effects in Whole Animal Studies

  • Question: My in vivo study is showing unexpected changes in heart rate or blood pressure that don't correlate with the expected peripheral vasoconstriction. What could be the reason?

  • Answer: While Tetrahydrozoline is primarily a peripheral α-1 agonist, systemic absorption can lead to activation of central α-2 adrenergic receptors.[5][6] This can result in:

    • Hypotension and Bradycardia: Central α-2 receptor activation can decrease sympathetic outflow, leading to a drop in blood pressure and heart rate.[5] This is a known toxic effect upon ingestion in humans.[6]

    • Biphasic Blood Pressure Response: An initial transient hypertension due to peripheral α-1 mediated vasoconstriction might be followed by a more sustained hypotension due to central α-2 effects.[5]

    • Dose and Route of Administration: These unexpected effects are more likely with higher doses or routes of administration that favor systemic absorption. Carefully consider the dose and delivery method in your experimental design.

Issue 3: Inconsistent Results in Vasoconstriction Measurements

  • Question: The degree of vasoconstriction I'm measuring in my animal model is highly variable between animals. How can I improve the consistency of my measurements?

  • Answer:

    • Standardized Procedure: Ensure a highly standardized surgical and experimental procedure, including consistent anesthesia levels, temperature control, and fluid balance.

    • Precise Measurement Technique: Utilize high-resolution imaging techniques and automated analysis software to quantify changes in vessel diameter accurately and reduce observer bias.[18]

    • Baseline Stabilization: Allow for an adequate stabilization period for the animal and the target blood vessel before applying the test substance to ensure a stable baseline.

    • Control for Systemic Effects: Monitor systemic blood pressure and heart rate to ensure that the observed local vasoconstriction is not a secondary effect of systemic cardiovascular changes.

Quantitative Data Summary

Table 1: Receptor Binding Affinities and Potency of Tetrahydrozoline

ParameterReceptorSpeciesValueReference
Potency α-1 AdrenergicRat/Rabbit-[Tetrahydrozoline is a selective α1-adrenergic receptor agonist.[3]](--INVALID-LINK--)
EC50 VasodilationRat (Femoral Artery)-[For comparison, the EC50 for the vasodilator acetylcholine (B1216132) is 1.3 x 10⁻⁶ mol/l.[19]](--INVALID-LINK--)

Experimental Protocols

Protocol 1: In Vitro Alpha-1 Adrenergic Receptor Activation Assay (General Protocol)

This protocol outlines a general procedure for measuring the activation of α-1 adrenergic receptors in a cell-based assay. This example uses a calcium mobilization assay, a common downstream indicator of Gq-coupled GPCR activation.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the human α-1 adrenergic receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • This compound stock solution.

  • Positive control agonist (e.g., Phenylephrine).

  • Antagonist (e.g., Prazosin) for specificity testing.

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescent plate reader with kinetic reading capabilities.

Methodology:

  • Cell Culture: Culture the receptor-expressing cells according to standard protocols. Passage cells regularly and use them at a consistent, low passage number.

  • Cell Plating: Seed the cells into the microplates at a predetermined optimal density and allow them to adhere overnight.

  • Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates, wash with assay buffer, and add the dye loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer.

  • Assay Measurement: Place the plate in the fluorescent plate reader. Set the instrument to record fluorescence intensity over time (kinetic read).

  • Compound Addition: After establishing a stable baseline fluorescence, add the diluted compounds to the respective wells.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50.

Protocol 2: In Vivo Vasoconstriction Measurement in a Murine Dorsal Skinfold Window Chamber Model

This protocol provides a method for the direct in vivo visualization and quantification of vasoconstriction.

Materials:

  • Mouse with a surgically implanted dorsal skinfold window chamber.

  • Anesthetic (e.g., isoflurane).

  • Stereomicroscope with a digital camera.

  • Image analysis software.

  • This compound solution for topical application.

  • Vehicle control solution.

Methodology:

  • Animal Preparation: Anesthetize the mouse and place it on the microscope stage. Allow the animal to stabilize.

  • Baseline Imaging: Acquire high-resolution images of the vasculature within the window chamber. Select a specific arteriole or venule for measurement.

  • Compound Application: Topically apply a precise volume of the Tetrahydrozoline solution or vehicle control directly to the tissue within the window chamber.

  • Time-Lapse Imaging: Acquire images of the selected blood vessel at regular intervals (e.g., every minute) for a predetermined duration.

  • Data Analysis: Use image analysis software to measure the diameter of the blood vessel in each image.[18] Calculate the percentage change in vessel diameter from baseline at each time point. Plot the time course of vasoconstriction and determine the maximal response and duration of action.

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol THZ Tetrahydrozoline Alpha1_AR α1-Adrenergic Receptor THZ->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to

Caption: Alpha-1 adrenergic receptor signaling pathway activated by Tetrahydrozoline.

G cluster_troubleshoot Troubleshooting Path start Start: Unexpected Result (e.g., low potency, high variability) check_compound Verify Compound Integrity - Purity - Concentration - Stability in buffer start->check_compound check_cells Assess Cell Health & Identity - Mycoplasma test - Cell line authentication (STR) - Check passage number start->check_cells check_protocol Review Assay Protocol - Pipetting accuracy - Incubation times/temps - Reagent preparation start->check_protocol compound_ok Compound OK? check_compound->compound_ok cells_ok Cells OK? check_cells->cells_ok protocol_ok Protocol OK? check_protocol->protocol_ok compound_ok->cells_ok Yes remediate_compound Remediate: - Use fresh compound stock - Verify buffer pH compound_ok->remediate_compound No cells_ok->protocol_ok Yes remediate_cells Remediate: - Use new cell stock - Optimize cell culture cells_ok->remediate_cells No remediate_protocol Remediate: - Calibrate pipettes - Standardize workflow protocol_ok->remediate_protocol No end End: Reliable Results protocol_ok->end Yes remediate_compound->end remediate_cells->end remediate_protocol->end

Caption: Troubleshooting workflow for unexpected in vitro results.

G A 1. Animal Preparation & Anesthesia B 2. Surgical Implantation of Window Chamber A->B C 3. Baseline Imaging & Vessel Selection B->C D 4. Topical Application of Tetrahydrozoline or Vehicle C->D E 5. Time-Lapse Image Acquisition D->E F 6. Image Analysis: Measure Vessel Diameter E->F G 7. Data Interpretation: Calculate % Vasoconstriction F->G H End Result: Time-course of Vasoconstrictor Effect G->H

Caption: Experimental workflow for in vivo vasoconstriction assay.

References

Technical Support Center: Method Validation for Tetrahydrozoline Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the method validation for the quantification of Tetrahydrozoline (B7765393) Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for the quantification of Tetrahydrozoline Hydrochloride?

A1: The most common analytical methods for quantifying this compound in pharmaceutical formulations are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.[1][2] While UV-Vis spectrophotometry is a pharmacopeial method, it may lack the specificity to distinguish this compound from other UV-absorbing substances like preservatives (e.g., benzalkonium chloride) or degradation products.[1] Therefore, a stability-indicating HPLC method is often preferred for its selectivity.[1]

Q2: What are the key validation parameters to consider according to ICH guidelines?

A2: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for an assay method include:

  • Accuracy: The closeness of test results to the true value.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Important for the determination of impurities or degradation products.[3]

Q3: How do I perform a forced degradation study for this compound?

A3: Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[4][5][6] The drug substance is subjected to stress conditions more severe than accelerated stability testing to generate degradation products.[6] For this compound, this typically involves exposure to:

  • Acidic Conditions: Refluxing with an acid like 0.1 N HCl.[1][4]

  • Basic Conditions: Refluxing with a base like 0.1 N NaOH.[1][4]

  • Oxidative Conditions: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3-30%).[1][5]

  • Thermal Stress: Exposing the sample to high temperatures.[4]

  • Photolytic Stress: Exposing the sample to light.[4]

It has been reported that Tetrahydrozoline was found to be unstable in acidic and basic solutions, with degradation of about 40% and 35% respectively.[1] However, it showed stability in a hydrogen peroxide solution.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) in HPLC Inappropriate mobile phase pH.The pH of the mobile phase should be optimized to ensure the analyte is in a single ionic form. For Tetrahydrozoline HCl, a mobile phase with a pH of 3.0 has been used successfully.[1]
Secondary interactions with the stationary phase.Adding an amine modifier like triethylamine (B128534) to the mobile phase can help reduce peak tailing by masking active silanol (B1196071) groups on the column.[7]
Column overload.Reduce the concentration of the injected sample.
Inconsistent retention times in HPLC Fluctuation in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for proper functioning.
Temperature variations.Use a column oven to maintain a consistent temperature.
Column degradation.Flush the column with an appropriate solvent or replace the column if it's at the end of its lifespan.
Low recovery in accuracy studies Incomplete extraction from the sample matrix.Optimize the sample preparation procedure, including the choice of extraction solvent and extraction time. Liquid-liquid extraction has been used for sample preparation from biological matrices.[8]
Degradation of the analyte during sample preparation.Protect the sample from light and heat, and process it as quickly as possible.
Non-linear calibration curve Inappropriate concentration range.Narrow the concentration range of the calibration standards. A typical linear range for Tetrahydrozoline HCl is 0.025–0.075 mg/mL.[1]
Detector saturation.Dilute the higher concentration standards.
Issues with standard preparation.Prepare fresh standards and verify their concentrations.
Interfering peaks in the chromatogram Lack of specificity of the method.Modify the mobile phase composition or gradient to improve the separation of the analyte from interfering peaks.
Contamination from the sample matrix or solvent.Use high-purity solvents and filter all samples and mobile phases before use.[9]

Experimental Protocols

HPLC Method for this compound Quantification

This protocol is based on a validated stability-indicating HPLC method.[1]

1. Chromatographic Conditions:

ParameterCondition
Column Reversed-phase C8 (125 mm x 4.6 mm i.d., 5 µm)[1]
Mobile Phase Acetonitrile/Phosphate (B84403) Buffer (pH 3.0) (20:80, v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 240 nm[1]
Injection Volume 20 µL[1]

2. Preparation of Solutions:

  • Phosphate Buffer (pH 3.0): Dissolve 1.0 g of potassium dihydrogen phosphate in 1000 mL of water. Add 3 mL of triethylamine and adjust the pH to 3.0 with dilute phosphoric acid solution.[1]

  • Diluent: Add 0.5 mL of phosphoric acid to 1000 mL of water.[1]

  • Standard Solution: Prepare a stock solution of this compound in the diluent and then prepare working standards by further dilution to achieve concentrations within the linear range (e.g., 0.025 to 0.075 mg/mL).[1]

  • Sample Solution (for Eye Drops): Dilute the eye drop formulation with the diluent to obtain a concentration within the calibration range.[9]

3. Validation Parameters Summary:

The following table summarizes typical validation results for an HPLC method for this compound.

ParameterTypical Value/Result
Linearity Range 0.025–0.075 mg/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Accuracy (% Recovery) 99.8% - 101.3%[1]
Precision (RSD%) < 1.0%[1]

Visualizations

Method_Validation_Workflow cluster_planning Planning & Development cluster_execution Execution of Validation Parameters cluster_reporting Reporting MethodDevelopment Method Development (HPLC/UV-Vis) Protocol Validation Protocol Definition MethodDevelopment->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Report Validation Report Generation Robustness->Report

Caption: A typical workflow for analytical method validation.

Troubleshooting_Logic Start Problem Encountered (e.g., Poor Peak Shape) CheckMobilePhase Check Mobile Phase (pH, Composition, Degassing) Start->CheckMobilePhase CheckColumn Check Column (Age, Contamination) CheckMobilePhase->CheckColumn No Issue Solution1 Optimize Mobile Phase CheckMobilePhase->Solution1 Issue Found CheckSample Check Sample (Concentration, Preparation) CheckColumn->CheckSample No Issue Solution2 Flush or Replace Column CheckColumn->Solution2 Issue Found Solution3 Adjust Sample Concentration CheckSample->Solution3 Issue Found End Problem Resolved Solution1->End Solution2->End Solution3->End

Caption: A logical flow for troubleshooting common HPLC issues.

References

Validation & Comparative

Tetrahydrozoline Hydrochloride vs oxymetazoline vasoconstrictive potency

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparison of the Vasoconstrictive Potency of Tetrahydrozoline (B7765393) Hydrochloride and Oxymetazoline (B75379) Hydrochloride

This guide provides a detailed, objective comparison of the vasoconstrictive properties of tetrahydrozoline hydrochloride and oxymetazoline hydrochloride for researchers, scientists, and drug development professionals. The information herein is supported by experimental data to elucidate the pharmacological differences between these two common alpha-adrenergic agonists.

Overview of Tetrahydrozoline and Oxymetazoline

This compound and oxymetazoline hydrochloride are imidazoline (B1206853) derivatives utilized for their vasoconstrictive effects, primarily in over-the-counter ophthalmic and nasal decongestant products. Their therapeutic action stems from the stimulation of alpha-adrenergic receptors on vascular smooth muscle, which leads to the constriction of blood vessels, thereby reducing redness and swelling.[1][2][3] While both are effective, their potency and receptor selectivity profiles differ.

Mechanism of Action and Associated Signaling Pathways

The vasoconstrictive effects of both compounds are mediated through their interaction with alpha-adrenergic receptors, which are G-protein coupled receptors.

  • This compound is primarily a selective α1-adrenergic receptor agonist .[2][3]

  • Oxymetazoline Hydrochloride is a mixed α1- and α2-adrenergic receptor agonist , exhibiting a higher affinity for the α2-adrenergic receptor subtype.[4][5]

Signaling Cascades

The activation of α1 and α2 adrenergic receptors initiates distinct intracellular signaling pathways that culminate in vasoconstriction.

  • α1-Adrenergic Pathway (activated by Tetrahydrozoline and Oxymetazoline): Upon agonist binding, the receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction.[4]

  • α2-Adrenergic Pathway (activated by Oxymetazoline): Agonist binding to the α2-receptor activates the Gi protein, which inhibits adenylate cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, promoting smooth muscle contraction.[4]

a_adrenergic_signaling cluster_a1 α1-Adrenergic Signaling cluster_a2 α2-Adrenergic Signaling a1_agonist Tetrahydrozoline or Oxymetazoline a1_receptor α1-Receptor a1_agonist->a1_receptor gq Gq Protein a1_receptor->gq plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 sr Sarcoplasmic Reticulum ip3->sr ca_release Ca2+ Release sr->ca_release smc_a1 Smooth Muscle Contraction ca_release->smc_a1 vasoconstriction Vasoconstriction smc_a1->vasoconstriction a2_agonist Oxymetazoline a2_receptor α2-Receptor a2_agonist->a2_receptor gi Gi Protein a2_receptor->gi ac Adenylate Cyclase gi->ac camp ↓ cAMP ac->camp smc_a2 Smooth Muscle Contraction camp->smc_a2 smc_a2->vasoconstriction

Caption: Alpha-adrenergic signaling pathways.

Quantitative Data on Vasoconstrictive Potency

The potency of these vasoconstrictors is quantitatively assessed by their receptor binding affinity (Ki) and their functional potency in eliciting a response (EC50). Lower Ki and EC50 values are indicative of higher affinity and potency, respectively.

Table 1: Receptor Binding Affinity (pKi) and Functional Potency (pEC50) of Oxymetazoline

CompoundReceptor SubtypepKi (Affinity)pEC50 (Potency)Reference
Oxymetazoline α1A-Adrenergic7.97 ± 0.116.50 ± 0.10[5]
α2B-Adrenergic7.32 ± 0.047.90 ± 0.04[5]

Note: pKi and pEC50 are the negative logarithms of the Ki and EC50 values. Higher values indicate greater affinity and potency.

Data Interpretation: The data from Haenisch et al. (2010) indicates that oxymetazoline has a high affinity for both α1A and α2B adrenergic receptors.[5] However, its functional potency is notably greater at the α2B receptor subtype.[5] Currently, there is a lack of directly comparable pKi and pEC50 values for tetrahydrozoline at the α1-adrenoceptor from a single, cohesive study, which limits a direct quantitative comparison of potency with oxymetazoline.

Experimental Protocols

The determination of vasoconstrictive potency relies on established in vitro methodologies.

Radioligand Binding Assay

This technique is employed to determine the binding affinity (Ki) of a compound to a specific receptor.

Methodology:

  • Membrane Preparation: Isolation of cell membranes containing the adrenergic receptor subtypes of interest from tissues or cultured cells.

  • Competitive Binding: Incubation of the membranes with a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors) and a range of concentrations of the unlabeled test compound (tetrahydrozoline or oxymetazoline).

  • Separation and Detection: Separation of bound from free radioligand via filtration, followed by quantification of radioactivity using scintillation counting.

  • Analysis: Calculation of the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

radioligand_binding_workflow start Start prep Membrane Preparation start->prep incubation Incubation prep->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis IC50 & Ki Calculation counting->analysis end End analysis->end

Caption: Radioligand binding assay workflow.

In Vitro Vasoconstriction Assay

This functional assay measures the ability of a compound to induce contraction in isolated blood vessels.

Methodology:

  • Tissue Preparation: An isolated blood vessel, such as a ring from the rabbit aorta, is mounted in an organ bath containing a physiological solution.

  • Equilibration: The tissue is allowed to stabilize under a set resting tension.

  • Concentration-Response Curve: Cumulative concentrations of the test compound are added to the bath, and the resulting isometric contraction is recorded.

  • Analysis: A concentration-response curve is generated to determine the EC50 value, representing the concentration that elicits 50% of the maximum contractile response.

vasoconstriction_assay_workflow start Start tissue_prep Tissue Preparation & Mounting start->tissue_prep equilibration Equilibration tissue_prep->equilibration drug_addition Cumulative Drug Addition equilibration->drug_addition measurement Measure Contraction drug_addition->measurement analysis EC50 Calculation measurement->analysis end End analysis->end

Caption: In vitro vasoconstriction assay workflow.

Conclusion

Oxymetazoline is a potent vasoconstrictor with a dual mechanism of action on α1 and α2-adrenergic receptors, showing higher functional potency at the α2B subtype.[5] Tetrahydrozoline is established as a selective α1-adrenergic agonist.[2][3] A definitive quantitative comparison of their vasoconstrictive potency is hampered by the absence of head-to-head studies providing affinity and potency data for tetrahydrozoline that is directly comparable to the existing data for oxymetazoline. The differential receptor selectivity suggests potential variations in their clinical efficacy and side-effect profiles. Further research employing standardized in vitro assays is necessary to establish a precise comparative potency profile of these two widely used vasoconstrictors.

References

A Comparative Analysis of Receptor Selectivity: Tetrahydrozoline Hydrochloride vs. Naphazoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor selectivity profiles of two common alpha-adrenergic agonists: Tetrahydrozoline Hydrochloride and Naphazoline Hydrochloride. This analysis is supported by available experimental data and detailed methodologies for key assays used in receptor pharmacology.

Introduction

Tetrahydrozoline and Naphazoline are imidazole (B134444) derivatives widely used as vasoconstrictors in over-the-counter ophthalmic and nasal decongestant preparations. Their therapeutic effects are mediated through their interaction with adrenergic receptors, primarily the alpha subtypes. Understanding their distinct receptor selectivity is crucial for predicting their pharmacological effects, potential side effects, and for the development of more targeted therapeutics.

Receptor Selectivity Profile

Available data indicates a clear distinction in the receptor selectivity of Tetrahydrozoline and Naphazoline. Tetrahydrozoline is predominantly a selective α1-adrenergic receptor agonist[1][2]. In contrast, Naphazoline is characterized as a mixed α1/α2-adrenergic receptor agonist, with a preference for the α2 subtype[3][4].

Quantitative Receptor Binding and Functional Potency Data

The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (EC50) of Naphazoline and the qualitative selectivity for Tetrahydrozoline at human α-adrenergic receptor subtypes.

Table 1: Naphazoline Hydrochloride - Receptor Binding Affinity and Functional Potency

Receptor SubtypeBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]
α1A Data Not Available63[5]
α1B Data Not AvailableData Not Available
α1D Data Not AvailableData Not Available
α2A 21[5]Data Not Available
α2B Data Not AvailableData Not Available
α2C Data Not AvailableData Not Available

Table 2: this compound - Receptor Selectivity Profile

Receptor SubtypeSelectivityBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]
α1 Selective Agonist[1][2]Data Not AvailableData Not Available
α2 Low Affinity/ActivityData Not AvailableData Not Available

Note: The lack of publicly available, specific Ki and EC50 values for Tetrahydrozoline at different adrenergic receptor subtypes limits a direct quantitative comparison with Naphazoline.

Signaling Pathways

The activation of α1 and α2-adrenergic receptors by these agonists initiates distinct downstream signaling cascades.

  • α1-Adrenergic Receptor Signaling: Activation of α1-adrenergic receptors, which are Gq-protein coupled, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC), ultimately leading to a cellular response such as smooth muscle contraction.

  • α2-Adrenergic Receptor Signaling: α2-adrenergic receptors are coupled to Gi-proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA).

G_protein_signaling cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling Agonist1 Tetrahydrozoline Naphazoline Receptor1 α1 Receptor (Gq-coupled) Agonist1->Receptor1 Binds PLC Phospholipase C (PLC) Receptor1->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response1 Vasoconstriction Ca_Release->Response1 PKC->Response1 Agonist2 Naphazoline Receptor2 α2 Receptor (Gi-coupled) Agonist2->Receptor2 Binds AC Adenylyl Cyclase (AC) Receptor2->AC Inhibits ATP ATP AC->ATP Acts on cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response2 Modulation of Neurotransmitter Release PKA->Response2

Figure 1: Adrenergic Receptor Signaling Pathways

Experimental Protocols

The determination of receptor selectivity and functional potency relies on a variety of in vitro assays. Below are detailed methodologies for three key experimental approaches.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the human α-adrenergic receptor subtype of interest (e.g., α1A, α2A) in appropriate media.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Procedure:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors).

    • Add a range of concentrations of the unlabeled test compound (Tetrahydrozoline or Naphazoline).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, separating bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start cell_culture Cell Culture with Receptor Subtype start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep assay_setup Assay Setup: Radioligand + Competitor + Membranes membrane_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis: IC50 → Ki Calculation scintillation->data_analysis end End data_analysis->end

Figure 2: Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate Gq-coupled receptors (e.g., α1-adrenergic receptors), leading to an increase in intracellular calcium.

  • Cell Culture and Plating:

    • Culture cells expressing the α1-adrenergic receptor subtype of interest in a 96-well, black-walled, clear-bottom plate.

    • Allow cells to adhere and form a confluent monolayer.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

    • Incubate the plate to allow for dye uptake and de-esterification.

  • Assay Procedure:

    • Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • Add varying concentrations of the test agonist (Tetrahydrozoline or Naphazoline) to the wells.

    • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

cAMP Assay

This functional assay is used to measure the ability of an agonist to inhibit adenylyl cyclase via Gi-coupled receptors (e.g., α2-adrenergic receptors), resulting in a decrease in intracellular cAMP levels.

  • Cell Culture and Plating:

    • Culture cells expressing the α2-adrenergic receptor subtype of interest in a suitable multi-well plate.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.

    • Add varying concentrations of the test agonist (Naphazoline).

    • Incubate for a defined period to allow for the inhibition of adenylyl cyclase.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the agonist that causes 50% of the maximal inhibition).

Conclusion

The available evidence clearly indicates that this compound acts as a selective α1-adrenergic receptor agonist, while Naphazoline hydrochloride is a mixed α1/α2-adrenergic receptor agonist with a preference for the α2 subtype. This difference in receptor selectivity is fundamental to their distinct pharmacological profiles. The lack of comprehensive quantitative binding and functional potency data for Tetrahydrozoline in the public domain highlights an area for future research to enable a more complete and direct comparison. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies to further elucidate the nuanced interactions of these compounds with adrenergic receptors.

References

Validation of Tetrahydrozoline Hydrochloride as a Selective Alpha-1 Adrenergic Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tetrahydrozoline Hydrochloride with other common alpha-adrenergic agonists, focusing on its validation as a selective alpha-1 (α₁) agonist. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development.

Introduction to Alpha-Adrenergic Agonists

Alpha-adrenergic receptors, a class of G protein-coupled receptors, are crucial in regulating physiological processes, particularly in the sympathetic nervous system. They are broadly classified into two main types: alpha-1 (α₁) and alpha-2 (α₂) receptors, each with several subtypes (α₁ₐ, α₁ᵦ, α₁D, α₂ₐ, α₂ᵦ, α₂C). Agonists targeting these receptors have widespread therapeutic applications. Tetrahydrozoline, an imidazoline (B1206853) derivative, is commonly found in over-the-counter ophthalmic and nasal decongestant preparations. Its primary mechanism of action is vasoconstriction, which alleviates redness and congestion.[1][2][3][4][5] This guide evaluates the experimental evidence supporting its classification as a selective α₁-agonist.

Comparative Analysis of Receptor Binding Affinity

The selectivity of an agonist is determined by its binding affinity to different receptor subtypes. A higher affinity for a specific receptor subtype indicates greater selectivity. The binding affinity is quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

Table 1: Comparison of Binding Affinities (pKi values) of Selected Alpha-Adrenergic Agonists

Agonistα₁ₐ-ARα₂ₐ-ARα₂C-ARPrimary Selectivity
L-Phenylephrine 5.56[6]4.88[6]5.03[6]α₁
Oxymetazoline (B75379) High Affinity[7][8][9][10]--α₁/α₂
Xylometazoline (B1196259) Higher than catecholamines[8]Higher than catecholamines[8]-α₁/α₂
Naphazoline -Ki: 21 nM[11]-Mixed α₁/α₂[12]

Oxymetazoline is reported to have a higher affinity for α₁ₐ-adrenoceptors compared to α₂ᵦ-adrenoceptors.[7][8] It acts as a partial agonist at α₁ₐ-adrenoceptors with weak to no intrinsic activity at other subtypes.[8][10] Naphazoline is characterized as a mixed α₁/α₂ adrenergic receptor agonist.[12] Phenylephrine is a well-established selective α₁-adrenergic receptor agonist with minimal activity at α₂ or beta-adrenergic receptors.[13][14][15]

Functional Selectivity and Downstream Signaling

The functional consequence of agonist binding is a critical aspect of its pharmacological profile. Activation of α₁-adrenergic receptors typically leads to the activation of the Gq/11 G-protein, stimulating phospholipase C (PLC) and subsequently increasing intracellular calcium levels (Ca²⁺).[7] In contrast, α₂-adrenergic receptors are primarily coupled to Gi/o G-proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[7]

Alpha-1 Adrenergic Receptor Signaling Pathway

Activation of α₁-adrenergic receptors initiates a signaling cascade that results in a physiological response, primarily smooth muscle contraction.

alpha1_signaling agonist α₁-Agonist (e.g., Tetrahydrozoline) receptor α₁-Adrenergic Receptor agonist->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release response Physiological Response (e.g., Vasoconstriction) ca_release->response pkc->response

Figure 1. Alpha-1 Adrenergic Receptor Signaling Pathway.

Experimental Workflows

Radioligand Binding Assay (for determining Ki values)

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

binding_assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture expressing α-adrenergic receptors prep2 Cell Lysis & Homogenization prep1->prep2 prep3 Centrifugation to isolate membranes prep2->prep3 assay1 Incubate membranes with radioligand ([³H]-prazosin for α₁) and varying concentrations of Tetrahydrozoline (competitor) prep3->assay1 assay2 Separate bound from free radioligand (Filtration) assay1->assay2 assay3 Quantify radioactivity (Scintillation counting) assay2->assay3 analysis1 Generate competition curve assay3->analysis1 analysis2 Calculate IC₅₀ analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3 calcium_assay step1 Seed cells expressing α₁-adrenergic receptors in a microplate step2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) step1->step2 step3 Add varying concentrations of Tetrahydrozoline or other agonists step2->step3 step4 Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) step3->step4 step5 Analyze data to determine EC₅₀ and maximal response step4->step5

References

Tetrahydrozoline's Affinity for Imidazoline Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of Tetrahydrozoline Hydrochloride's cross-reactivity with imidazoline (B1206853) receptors reveals a notable interaction, positioning it within a class of compounds that bridge the adrenergic and imidazoline receptor systems. This guide provides a comparative analysis of Tetrahydrozoline's binding affinities alongside other prominent imidazoline derivatives, supported by detailed experimental protocols and signaling pathway visualizations to inform researchers, scientists, and drug development professionals.

Tetrahydrozoline, a common sympathomimetic amine and alpha-adrenergic agonist, is primarily recognized for its vasoconstrictive properties, which are leveraged in over-the-counter ophthalmic and nasal decongestants.[1][2][3] However, its structural similarity to other imidazoline compounds, such as clonidine, suggests a broader pharmacological profile that includes interaction with imidazoline receptors.[4] Understanding the extent of this cross-reactivity is crucial for elucidating its full mechanism of action and potential off-target effects.

Comparative Binding Affinity Analysis

To objectively assess the cross-reactivity of Tetrahydrozoline, its binding affinities (Ki) at imidazoline (I1 and I2) and adrenergic (α1 and α2) receptors are compared with those of other well-characterized imidazoline ligands: clonidine, moxonidine, naphazoline, and oxymetazoline. The following table summarizes the available quantitative data from various radioligand binding assays. A lower Ki value indicates a higher binding affinity.

CompoundI1 Imidazoline (Ki, nM)I2 Imidazoline (Ki, nM)α1-Adrenergic (Ki, nM)α2-Adrenergic (Ki, nM)
Tetrahydrozoline Data Not AvailableData Not Availableα1A: 117.49 α1B: 31.62 α1D: 154.88[5]Data Not Available
Clonidine ~4-fold selectivity for I1 over α2[6]High Affinity[4]-High Affinity[4]
Moxonidine High Affinity (33-fold > α2)[5]Low AffinityLow AffinityModerate Affinity[5]
Naphazoline High Affinity for α2A over I1[7]High Affinity-High Affinity[7]
Oxymetazoline --α1A: High Affinityα2A: High Affinity

Note: The table reflects the best available data from the conducted research. "Data Not Available" indicates that specific quantitative Ki values for Tetrahydrozoline at these receptors were not found in the surveyed literature. The values for comparator drugs are presented to illustrate the spectrum of affinities within this class of compounds.

Experimental Protocols

The determination of binding affinities for these compounds relies on standardized experimental procedures, primarily radioligand binding assays. These assays are a robust method for measuring the interaction between a ligand and its receptor.[8]

General Protocol for Radioligand Displacement Assay

This protocol outlines the general steps for a competitive binding assay to determine the Ki of a test compound (e.g., Tetrahydrozoline) for a specific receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor (e.g., brain tissue for imidazoline receptors, specific cell lines transfected with adrenergic receptor subtypes) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[9]

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in a suitable assay buffer.[9]

2. Competitive Binding Assay:

  • A constant concentration of a specific radioligand (e.g., [3H]clonidine for I1 and α2 receptors, [3H]idazoxan for I2 receptors) is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled test compound (the "competitor," e.g., Tetrahydrozoline) are added to the incubation mixture.

  • The mixture is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[9]

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

  • The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

5. Data Analysis:

  • The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualization

The functional consequences of ligand binding are determined by the downstream signaling pathways activated by the receptor. The I1-imidazoline receptor, in particular, utilizes a distinct signaling cascade compared to the classical G-protein coupled adrenergic receptors.

Activation of the I1-imidazoline receptor is coupled to the hydrolysis of choline (B1196258) phospholipids, leading to the generation of second messengers like diacylglyceride (B12379688) and arachidonic acid.[10][11] This pathway is notably different from the adenylyl cyclase or inositol (B14025) phospholipid hydrolysis pathways associated with many G-protein coupled receptors.[10][11]

Below are Graphviz diagrams illustrating a generalized experimental workflow for determining receptor binding affinity and the signaling pathway of the I1-imidazoline receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis ReceptorSource Receptor Source (Tissue/Cells) Homogenization Homogenization ReceptorSource->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation MembranePellet Membrane Pellet Centrifugation->MembranePellet Incubation Incubation with Radioligand & Competitor MembranePellet->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing ScintillationCounting Scintillation Counting Washing->ScintillationCounting IC50_Determination IC50 Determination ScintillationCounting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Experimental workflow for radioligand binding assay.

I1_Signaling_Pathway Ligand Imidazoline Ligand (e.g., Tetrahydrozoline) I1_Receptor I1 Imidazoline Receptor Ligand->I1_Receptor Binds to PLC Phospholipase C (Choline-Specific) I1_Receptor->PLC Activates Phosphatidylcholine Phosphatidylcholine PLC->Phosphatidylcholine Hydrolyzes DAG Diacylglycerol Phosphatidylcholine->DAG ArachidonicAcid Arachidonic Acid Phosphatidylcholine->ArachidonicAcid Downstream Downstream Cellular Responses DAG->Downstream ArachidonicAcid->Downstream

I1-imidazoline receptor signaling pathway.

Conclusion

While quantitative binding data for Tetrahydrozoline at imidazoline receptors remains to be fully elucidated in publicly accessible literature, its structural characteristics and known affinity for adrenergic receptors strongly suggest a degree of cross-reactivity. The provided comparative data for other imidazoline derivatives highlights the varied selectivity profiles within this class of compounds. Further research employing rigorous radioligand binding assays is necessary to definitively quantify the binding affinities of Tetrahydrozoline at I1 and I2 imidazoline receptors, which will provide a clearer understanding of its complete pharmacological profile and potential therapeutic or toxicological implications. The experimental protocols and signaling pathway diagrams presented here offer a foundational framework for such investigations.

References

Comparative analysis of imidazoline receptor ligands

Author: BenchChem Technical Support Team. Date: December 2025

Imidazoline (B1206853) receptors are a class of non-adrenergic receptors that have garnered significant interest as therapeutic targets.[1][2] They are broadly classified into three subtypes: I₁, I₂, and I₃. The I₁ receptor is primarily involved in the central regulation of blood pressure, the I₂ receptor is implicated in pain modulation, neuroprotection, and psychiatric disorders, and the I₃ receptor plays a role in regulating insulin (B600854) secretion.[3][4][5]

A key challenge in drug development is designing ligands with high selectivity for imidazoline receptors over α₂-adrenergic receptors. First-generation compounds like clonidine (B47849) interact with both receptor types, leading to therapeutic antihypertensive effects through the I₁ receptor but also undesirable side effects such as sedation and dry mouth via the α₂-adrenergic receptor.[4][6] Second-generation agents, such as moxonidine (B1115) and rilmenidine (B1679337), exhibit greater selectivity for the I₁ receptor, offering a more favorable side-effect profile.[5][6] This guide provides a comparative analysis of key imidazoline receptor ligands, summarizing their binding affinities and outlining the experimental protocols used for their characterization.

Data Presentation: Ligand Binding Affinity & Selectivity

The therapeutic utility and research application of an imidazoline ligand are largely defined by its binding affinity (Kᵢ) for the different imidazoline receptor subtypes and its selectivity against α₂-adrenergic receptors. The following table summarizes the binding affinities for several representative ligands. Lower Kᵢ values indicate higher binding affinity.

LigandI₁ Affinity (Kᵢ, nM)I₂ Affinity (Kᵢ, nM)α₂-Adrenergic Affinity (Kᵢ, nM)Selectivity (α₂ / I₁)Primary Role
Clonidine ~15~30~4~0.25Non-selective Agonist
Moxonidine ~5>1000~150~30Selective I₁ Agonist
Rilmenidine ~2.5>1000~75~30Selective I₁ Agonist
Idazoxan ~5~2~10~2I₁/I₂ Antagonist
2-BFI >1000~1.5>1000N/ASelective I₂ Ligand
Agmatine (B1664431) ~200~240[7]>10,000>50Endogenous Ligand

Note: Kᵢ values are compiled and approximated from multiple sources for comparative purposes. Absolute values can vary based on experimental conditions, tissue source, and radioligand used.

The data clearly illustrates the distinction between older, non-selective ligands and newer, selective agents. Moxonidine and rilmenidine show approximately 30-fold greater selectivity for I₁ receptors over α₂-receptors, which correlates with their reduced sedative effects compared to clonidine.[6] Agmatine, an endogenous ligand, demonstrates significant selectivity for imidazoline sites over α₂-adrenergic receptors.[8] Conversely, ligands like 2-BFI show remarkable selectivity for the I₂ subtype, making them valuable tools for studying its specific functions.[3]

Signaling Pathways

The distinct physiological roles of I₁ and I₂ receptors are rooted in their unique signaling cascades.

I₁ Imidazoline Receptor Signaling

The I₁ receptor is a plasma membrane protein that, upon activation by an agonist like moxonidine, initiates a signaling cascade independent of traditional G-protein-coupled pathways that modulate adenylyl or guanylyl cyclases.[9] Instead, I₁ receptor activation directly stimulates Phosphatidylcholine-Selective Phospholipase C (PC-PLC). PC-PLC then hydrolyzes phosphatidylcholine to produce the second messenger diacylglycerol (DAG). This cascade can subsequently lead to the production of arachidonic acid and prostaglandins, ultimately mediating the sympatho-inhibitory effects that lower blood pressure.[9]

I1_Signaling_Pathway cluster_membrane Plasma Membrane I1R I₁ Receptor PCPLC PC-PLC I1R->PCPLC activates DAG Diacylglycerol (DAG) PCPLC->DAG hydrolyzes PC to Ligand I₁ Agonist (e.g., Moxonidine) Ligand->I1R binds PC Phosphatidylcholine PC->PCPLC Downstream Downstream Effectors DAG->Downstream Response Physiological Response (↓ Sympathetic Outflow) Downstream->Response

I₁ Imidazoline Receptor Signaling Pathway.

I₂ Imidazoline Receptor Signaling

The I₂ receptor's mechanism is distinct and not fully elucidated. The primary binding site is located on the outer mitochondrial membrane and is widely considered to be an allosteric modulatory site on Monoamine Oxidase (MAO-A and MAO-B).[1] Ligands binding to the I₂ site can inhibit MAO activity. This reduces the degradation of monoamine neurotransmitters (e.g., serotonin, norepinephrine), leading to their accumulation in the synapse. This modulation of monoamine levels is thought to underlie the analgesic, neuroprotective, and antidepressant-like effects associated with I₂ ligands.[3]

I2_Signaling_Pathway cluster_mito Outer Mitochondrial Membrane MAO Monoamine Oxidase (MAO-A / MAO-B) Response Cellular Response (Analgesia, Neuroprotection) MAO->Response inhibition leads to Ligand I₂ Ligand (e.g., 2-BFI) Ligand->MAO binds & inhibits Monoamines_pre Monoamines Monoamines_pre->MAO degraded by Monoamines_post Increased Monoamines Monoamines_post->Response Binding_Assay_Workflow A 1. Membrane Preparation (e.g., Rat brainstem homogenate) C 3. Incubation Membranes + Assay Cocktail (e.g., 60 min at 25°C) A->C B 2. Assay Cocktail Preparation - Radioligand (e.g., [³H]Idazoxan for I₂) - Test Ligand (various concentrations) - Buffer B->C D 4. Separation Rapid filtration over glass fiber filters to separate bound vs. free radioligand C->D E 5. Washing Filters washed with ice-cold buffer to remove non-specific binding D->E F 6. Quantification Radioactivity on filters measured by liquid scintillation counting E->F G 7. Data Analysis IC₅₀ determination and Cheng-Prusoff conversion to Kᵢ F->G

References

Efficacy comparison of different vasoconstrictor agents in research models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Vasoconstrictor Agent Efficacy in Preclinical Research Models

This guide provides a detailed comparison of the efficacy of common vasoconstrictor agents—norepinephrine (B1679862), epinephrine, vasopressin, phenylephrine (B352888), and angiotensin II—as evaluated in various preclinical research models. The content is intended for researchers, scientists, and drug development professionals, offering objective data, detailed experimental protocols, and visualizations of key biological pathways to inform study design and drug selection.

Comparative Efficacy Data

The selection of a vasoconstrictor agent can significantly impact experimental outcomes, as efficacy varies depending on the specific shock model and the physiological state being investigated. The following tables summarize quantitative data from key preclinical studies, comparing the hemodynamic and survival effects of these agents.

Table 1: Efficacy in Septic Shock Models

In a canine model of septic shock induced by intraperitoneal Escherichia coli, the choice of vasopressor had a significant impact on survival and organ function.[1][2]

AgentDosageKey FindingsImpact on SurvivalSource
Epinephrine 0.2, 0.8, or 2.0 µg/kg/minCaused greater decreases in cardiac index, ejection fraction, and pH. Increased systemic vascular resistance and serum creatinine.Harmful effect on survival, significantly related to drug dose.[1][2]
Norepinephrine 0.2, 1.0, or 2.0 µg/kg/minMore favorable risk-benefit profile compared to epinephrine.Beneficial effect on survival.[1][2]
Vasopressin 0.01 or 0.04 U/minMore favorable risk-benefit profile compared to epinephrine.Beneficial effect on survival, similar to norepinephrine.[1][2]
Table 2: Efficacy in Distributive Shock Models

Angiotensin II has been investigated as a novel vasopressor for distributive shock, demonstrating effectiveness in raising blood pressure and reducing the need for concurrent catecholamines.[3][4][5]

AgentStudyKey FindingsImpact on HemodynamicsSource
Angiotensin II ATHOS-3 Trial (Human)Addition of ATII to background vasopressors improved blood pressure in patients with catecholamine-resistant vasodilatory shock.[4]69.9% of patients reached the target MAP response at 3 hours, compared to 23.4% in the placebo group.[6][4][6]
Angiotensin II Meta-analysisAllowed for a significant reduction in norepinephrine-equivalent dose at 3 hours without an increase in adverse events.[7]Decreased the requirement for other vasopressors.[5][7][5][7]
Table 3: Efficacy in a Porcine Spinal Cord Injury (SCI) Model

In a model of traumatic SCI, norepinephrine and phenylephrine were compared for their ability to augment spinal cord perfusion by elevating mean arterial pressure (MAP).[8][9]

AgentDosageKey FindingsImpact on Spinal Cord PerfusionSource
Norepinephrine Avg: 0.1 µg/kg/minResulted in increased spinal cord blood flow (SCBF) and oxygenation (PO2) following decompression.Promotes better restoration of blood flow and oxygenation compared to phenylephrine.[8][9][8][9][10]
Phenylephrine Avg: 0.7 µg/kg/minDecreased levels of SCBF and PO2 were observed following decompression. Associated with greater hemorrhage at the injury site.Less effective at improving perfusion and may increase hemorrhage.[8][9][8][9][10]

Signaling Pathways of Vasoconstrictor Agents

The distinct mechanisms of action of these agents underpin their differential effects on the vasculature. Vasoconstrictors can be broadly categorized as sympathomimetics, which act on adrenoceptors, and non-sympathomimetics, which utilize other receptor systems.[11]

Adrenergic Agonists (Norepinephrine, Epinephrine, Phenylephrine)

Norepinephrine, epinephrine, and phenylephrine mediate vasoconstriction primarily through the activation of α1-adrenergic receptors on vascular smooth muscle cells. This activation initiates a Gq-protein coupled signaling cascade, leading to an increase in intracellular calcium and subsequent muscle contraction.

Adrenergic_Signaling cluster_receptor Vascular Smooth Muscle Cell Agent Norepinephrine Epinephrine Phenylephrine Receptor α1-Adrenergic Receptor Agent->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release SR->Ca_Release Stimulates Contraction Vasoconstriction Ca_Release->Contraction PKC->Contraction Vasopressin_Signaling cluster_cell Vascular Smooth Muscle Cell Agent Vasopressin Receptor V1a Receptor Agent->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PKC_path PKC Pathway (Low Conc.) Receptor->PKC_path PLC Phospholipase C (High Conc.) G_Protein->PLC IP3 IP3 PLC->IP3 Generates VSCC L-type Ca²⁺ Channel PKC_path->VSCC Activates SR Sarcoplasmic Reticulum IP3->SR Ca_Release Ca²⁺ Release SR->Ca_Release Contraction Vasoconstriction Ca_Release->Contraction Ca_Influx Ca²⁺ Influx VSCC->Ca_Influx Ca_Influx->Contraction Angiotensin_Signaling cluster_cell Vascular Smooth Muscle Cell Agent Angiotensin II Receptor AT1 Receptor Agent->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Binds Ca_Release Ca²⁺ Release SR->Ca_Release Stimulates Contraction Vasoconstriction Ca_Release->Contraction Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Collection & Analysis A Animal Acclimatization & Selection B Anesthesia & Surgical Instrumentation A->B C Baseline Hemodynamic Recording B->C D Induction of Shock (e.g., Sepsis, Hemorrhage) C->D E Randomization to Treatment Groups D->E F Vasoconstrictor A E->F G Vasoconstrictor B E->G H Control / Placebo E->H I Continuous Monitoring of Hemodynamic Parameters F->I J Collection of Blood/Tissue Samples F->J G->I G->J H->I H->J K Statistical Analysis & Comparison I->K J->K

References

In Vitro Validation of Tetrahydrozoline Hydrochloride's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Tetrahydrozoline Hydrochloride's biological activity against other commonly used alpha-adrenergic receptor agonists. The data presented is compiled from various publicly available sources and is intended to serve as a reference for research and development purposes.

Introduction

This compound is an imidazole (B134444) derivative that acts as a sympathomimetic agent, primarily targeting alpha-adrenergic receptors.[1][2][3] Its vasoconstrictive properties make it a common active ingredient in over-the-counter ophthalmic and nasal decongestant products.[1][2][3] Understanding its in vitro biological activity, particularly its receptor binding affinity and functional potency at the alpha-1A (α1A) adrenergic receptor, is crucial for drug development and evaluation of its therapeutic potential and potential side effects. This guide compares the in vitro performance of this compound with other alpha-adrenergic agonists: Naphazoline, Oxymetazoline, and Brimonidine.

Comparative Analysis of In Vitro Activity

The following table summarizes the available in vitro data for this compound and its alternatives. It is important to note that this data is aggregated from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundTarget ReceptorBinding Affinity (Ki)Functional Potency (EC50)Primary Activity
Tetrahydrozoline α1-AdrenergicData Not AvailableData Not Availableα1-Agonist[1][2][3]
Naphazoline α2A-Adrenergic21 nMData Not Availableα-Agonist
Oxymetazoline α1A-AdrenergicHigher than XylometazolinePartial Agonistα1-Agonist / α2-Agonist[4]
α2B-AdrenergicLower than XylometazolineFull Agonist (more potent than Xylometazoline)
Brimonidine α2-AdrenergicHighly SelectivePotent α2-Agonistα2-Agonist

Note: The lack of publicly available, specific Ki and EC50 values for Tetrahydrozoline at the α1A-adrenergic receptor is a significant data gap in the current literature. The information for Naphazoline is specific to the α2A receptor. Oxymetazoline shows mixed activity with higher affinity for the α1A receptor but higher potency at the α2B receptor.[4] Brimonidine is highly selective for the α2-adrenergic receptor.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to validate the biological activity of alpha-adrenergic agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to its target receptor.

Objective: To quantify the affinity of this compound and its alternatives for the α1A-adrenergic receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human α1A-adrenergic receptor.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand (e.g., [3H]-Prazosin).

  • Test compounds (Tetrahydrozoline HCl, Naphazoline HCl, Oxymetazoline HCl, Brimonidine tartrate).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • 96-well plates.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the α1A-adrenergic receptor to confluence.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand ([3H]-Prazosin) to each well.

    • Add increasing concentrations of the unlabeled test compound to compete with the radioligand for binding to the receptor.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the ability of an agonist to activate the α1A-adrenergic receptor, which is a Gq-coupled receptor that signals through the release of intracellular calcium.

Objective: To determine the functional potency (EC50) of this compound and its alternatives at the α1A-adrenergic receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human α1A-adrenergic receptor.

  • Cell culture medium (e.g., DMEM).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating:

    • Seed the cells into the microplates and allow them to attach and grow overnight.

  • Dye Loading:

    • Prepare a loading solution containing the calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in assay buffer.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Measure the peak fluorescence response for each concentration of the test compound.

    • Plot the fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Signaling Pathway of α1-Adrenergic Receptor Activation

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Tetrahydrozoline (Agonist) Receptor α1-Adrenergic Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Response Cellular Response (Vasoconstriction) PKC->Response leads to

Caption: Signaling pathway of α1-adrenergic receptor activation by an agonist.

Experimental Workflow for In Vitro Validation

experimental_workflow start Start cell_culture Cell Culture (α1A-expressing cells) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep dye_loading Calcium Dye Loading (e.g., Fluo-4 AM) cell_culture->dye_loading binding_assay Radioligand Binding Assay (Determine Ki) membrane_prep->binding_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis calcium_assay Calcium Flux Assay (Determine EC50) dye_loading->calcium_assay calcium_assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro validation of α1-adrenergic agonists.

Logical Relationship of Compared Compounds

compound_comparison cluster_alpha1 Predominantly α1-Agonists cluster_mixed Mixed α1/α2-Agonist cluster_alpha2 Predominantly α2-Agonist Alpha-Adrenergic Agonists Alpha-Adrenergic Agonists Tetrahydrozoline Tetrahydrozoline Alpha-Adrenergic Agonists->Tetrahydrozoline Naphazoline Naphazoline Alpha-Adrenergic Agonists->Naphazoline Oxymetazoline Oxymetazoline Alpha-Adrenergic Agonists->Oxymetazoline Brimonidine Brimonidine Alpha-Adrenergic Agonists->Brimonidine

Caption: Classification of compared alpha-adrenergic agonists.

References

Head-to-Head Studies of Tetrahydrozoline and Other Imidazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tetrahydrozoline and other commonly used imidazoline (B1206853) derivatives, including Naphazoline, Oxymetazoline, and Xylometazoline. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the nuanced differences in their pharmacological profiles.

Comparative Analysis of Receptor Binding Affinity and Efficacy

Imidazoline derivatives exert their primary pharmacological effects through their interaction with α-adrenergic receptors. Their varying affinities and selectivities for α1 and α2 receptor subtypes dictate their clinical efficacy and potential side-effect profiles.

Table 1: Adrenergic Receptor Selectivity of Imidazoline Derivatives

CompoundPrimary Receptor Selectivityα2:α1 Affinity RatioNotes
Tetrahydrozoline Selective α1-adrenergic receptor agonist-Primarily acts on α1 receptors to cause vasoconstriction.[1]
Naphazoline Mixed α1/α2-adrenergic receptor agonist~2:1Exhibits activity at both α1 and α2 receptors.[1]
Oxymetazoline Predominantly α2-adrenergic receptor agonist~5:1Shows a higher affinity for α2 over α1 receptors.[1] It also has partial agonist activity at α1A-adrenoceptors, though with lower potency.
Xylometazoline α2-adrenergic receptor agonist-Considered a selective α2-adrenergic receptor agonist.

Table 2: Comparative Efficacy in Nasal Decongestion (Based on Acoustic Rhinometry)

CompoundOnset of ActionMaximum Decongestive EffectDuration of ActionRebound Effect
Tetrahydrozoline (0.1%) ~20-40 minutes~40 minutes< 4 hoursObserved after 8 hours
Naphazoline (0.02%) ~20-40 minutes~40 minutes< 4 hoursObserved after 8 hours
Oxymetazoline (0.05% and 0.01%) ~20-40 minutes~40 minutes> 8 hoursNot observed at 8 hours
Xylometazoline (0.1% and 0.025%) ~20-40 minutes~40 minutes> 4 hoursNot observed at 8 hours

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol is a generalized procedure for determining the binding affinity of imidazoline derivatives to α1 and α2-adrenergic receptors.

Objective: To determine the inhibition constant (Ki) of test compounds for α1 and α2-adrenergic receptors.

Materials:

  • Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines or tissues).

  • Radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine or [3H]-Yohimbine for α2).

  • Test compounds (Tetrahydrozoline, Naphazoline, Oxymetazoline, Xylometazoline).

  • Non-specific binding control (e.g., high concentration of a non-labeled antagonist like phentolamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist).

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement for α2-Adrenergic Receptor Agonism

This protocol outlines a method to assess the functional activity of α2-adrenergic receptor agonists by measuring their ability to inhibit cAMP production.

Objective: To determine the potency (EC50) and efficacy of test compounds in inhibiting adenylyl cyclase activity via α2-adrenergic receptor activation.

Materials:

  • Cells expressing the α2-adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compounds (imidazoline derivatives).

  • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).

  • Cell lysis buffer.

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.

  • Pre-treatment: Pre-treat the cells with the test compounds at various concentrations for a defined period.

  • Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound. The data will show a dose-dependent inhibition of forskolin-stimulated cAMP production. Calculate the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.

Functional Assay: Intracellular Calcium Mobilization for α1-Adrenergic Receptor Agonism

This protocol describes how to measure the functional activity of α1-adrenergic receptor agonists by detecting changes in intracellular calcium levels.

Objective: To determine the potency (EC50) and efficacy of test compounds in inducing calcium release via α1-adrenergic receptor activation.

Materials:

  • Cells expressing the α1-adrenergic receptor subtype of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Test compounds (imidazoline derivatives).

  • A fluorescence plate reader or microscope capable of kinetic measurements.

Procedure:

  • Cell Loading: Incubate the cells with a calcium-sensitive fluorescent dye. The dye will enter the cells and become fluorescent upon binding to calcium.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.

  • Agonist Addition: Add the test compounds at various concentrations to the cells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence intensity is proportional to the amount of calcium released. Plot the peak fluorescence (or the area under the curve) against the log concentration of the test compound to determine the EC50 value for calcium mobilization.

In Vivo Model: Nasal Decongestion Assessment using Rhinomanometry

This protocol provides a method for evaluating the nasal decongestant effects of imidazoline derivatives in human subjects.

Objective: To objectively measure the changes in nasal airway resistance and volume following the administration of a nasal decongestant.

Materials:

  • Human volunteers with nasal congestion.

  • Test nasal spray formulations (containing imidazoline derivatives) and a placebo control (e.g., saline solution).

  • Rhinomanometer or acoustic rhinometer.

Procedure:

  • Baseline Measurement: Before administering the treatment, perform a baseline measurement of nasal airway resistance or nasal cavity volume for each nostril using the rhinomanometer or acoustic rhinometer.

  • Treatment Administration: Administer a standardized dose of the test formulation or placebo to the subjects in a randomized and blinded fashion.

  • Post-treatment Measurements: Perform repeated measurements of nasal airway resistance or volume at specific time points after administration (e.g., 5, 15, 30, 60 minutes, and then hourly for up to 8-12 hours).

  • Data Analysis: Calculate the percentage change from baseline in nasal airway resistance or the absolute change in nasal volume at each time point for each treatment group. Compare the effects of the active treatments to the placebo to determine the onset, magnitude, and duration of the decongestant effect.

Signaling Pathways and Experimental Workflow

The vasoconstrictive effects of imidazoline derivatives are mediated through their interaction with α-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

Alpha-1 Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors by agonists like Tetrahydrozoline leads to the activation of the Gq family of G-proteins. This initiates a signaling cascade that results in the contraction of vascular smooth muscle.

Alpha1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Imidazoline Derivative (e.g., Tetrahydrozoline) Alpha1_Receptor α1-Adrenergic Receptor Ligand->Alpha1_Receptor Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction Directly contributes to PKC->Contraction Leads to

Caption: Alpha-1 adrenergic receptor signaling pathway.

Alpha-2 Adrenergic Receptor Signaling Pathway

Agonists with α2-adrenergic activity, such as Oxymetazoline and Xylometazoline, activate the Gi family of G-proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent smooth muscle contraction.

Alpha2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Imidazoline Derivative (e.g., Oxymetazoline) Alpha2_Receptor α2-Adrenergic Receptor Ligand->Alpha2_Receptor Gi Gi Protein Alpha2_Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Relaxation Inhibition of Smooth Muscle Relaxation Gi->Relaxation Contributes to Contraction ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Relaxation Promotes

Caption: Alpha-2 adrenergic receptor signaling pathway.

General Experimental Workflow for Compound Comparison

The following diagram illustrates a typical workflow for the preclinical comparison of imidazoline derivatives.

Experimental_Workflow cluster_functional Functional Assays Start Compound Selection (Tetrahydrozoline, Naphazoline, Oxymetazoline, Xylometazoline) Binding_Assay Receptor Binding Assays (α1 and α2 subtypes) Start->Binding_Assay Functional_Assay Functional Assays Start->Functional_Assay Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis cAMP_Assay cAMP Assay (α2) Ca_Assay Calcium Mobilization (α1) InVivo_Study In Vivo Studies (Nasal Decongestion) Conclusion Comparative Profile Generation InVivo_Study->Conclusion Data_Analysis->InVivo_Study cAMP_Assay->Data_Analysis Ca_Assay->Data_Analysis

References

Assessing the Specificity of Tetrahydrozoline Hydrochloride in Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

Tetrahydrozoline hydrochloride, a widely utilized alpha-adrenergic agonist, is a frequent component of over-the-counter ophthalmic and nasal decongestant preparations.[1][2] Its primary mechanism of action involves the stimulation of alpha-adrenergic receptors, leading to vasoconstriction and subsequent relief from nasal congestion or ocular redness.[1][2] For researchers and drug development professionals, a thorough understanding of its specificity and functional activity at adrenergic receptor subtypes is paramount for accurate interpretation of experimental results and the development of novel therapeutics.

This guide provides an objective comparison of this compound with other commonly used alpha-adrenergic agonists: Naphazoline, Oxymetazoline, and Brimonidine. The comparative analysis is supported by experimental data on receptor binding affinities and functional potencies, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Comparative Analysis of Receptor Specificity

The functional specificity of an adrenergic agonist is determined by its binding affinity (Ki) and functional potency (EC50) at different adrenergic receptor subtypes. Tetrahydrozoline is primarily recognized as a selective alpha-1 (α₁) adrenergic receptor agonist.[1][3] In contrast, other imidazolines and related compounds exhibit a more mixed or selective profile for alpha-2 (α₂) receptors.

Data Presentation

The following tables summarize the available quantitative data from in vitro studies, providing a comparative overview of the binding affinities and functional potencies of Tetrahydrozoline and its alternatives at alpha-1 and alpha-2 adrenergic receptor subtypes. It is important to note that direct comparative studies for all compounds under identical conditions are limited, and thus the data presented is a compilation from various sources.

Table 1: Comparative Binding Affinities (Ki, nM) at Alpha-Adrenergic Receptor Subtypes

Compoundα₁A Receptorα₁B Receptorα₁D Receptorα₂A Receptorα₂B Receptorα₂C ReceptorPrimary Selectivity
Tetrahydrozoline Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Availableα₁ Selective [3]
Naphazoline Data Not AvailableData Not AvailableData Not Available~21[4]Data Not AvailableData Not AvailableMixed α₁/α₂ [3]
Oxymetazoline High AffinityLower AffinityWeak AffinityHigh AffinityLower AffinityData Not Availableα₁/α₂ Agonist
Brimonidine ~1000-fold lower than α₂Data Not AvailableData Not AvailableHigh AffinityData Not AvailableData Not Availableα₂ Selective [3]

Note: "Data Not Available" indicates that specific Ki values were not found in the conducted literature search. The qualitative descriptions of selectivity are based on multiple sources.

Table 2: Comparative Functional Potency (EC₅₀, nM) in Cellular Assays

Compoundα₁-Mediated Response (e.g., Calcium Mobilization)α₂-Mediated Response (e.g., cAMP Inhibition)
Tetrahydrozoline Data Not AvailableData Not Available
Naphazoline Data Not AvailableData Not Available
Oxymetazoline Partial AgonistFull Agonist
Brimonidine Not Applicable (High α₂ Selectivity)Potent Agonist

Note: The functional potency of these agonists can vary depending on the specific cell type and assay conditions. "Data Not Available" signifies a lack of specific EC50 values in the reviewed literature for a direct comparison.

Signaling Pathways

The activation of α₁ and α₂-adrenergic receptors initiates distinct intracellular signaling cascades.

  • Alpha-1 Adrenergic Receptor Signaling: Tetrahydrozoline, as an α₁-agonist, primarily couples to Gq proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium is a key event leading to smooth muscle contraction and vasoconstriction.

  • Alpha-2 Adrenergic Receptor Signaling: Brimonidine and the α₂ component of Naphazoline and Oxymetazoline activity involve coupling to Gi proteins. This interaction inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is often associated with the inhibition of neurotransmitter release and can also contribute to smooth muscle contraction.

Mandatory Visualizations

Alpha1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Tetrahydrozoline Tetrahydrozoline (α₁-Agonist) Alpha1_Receptor α₁-Adrenergic Receptor Tetrahydrozoline->Alpha1_Receptor binds Gq Gq Protein Alpha1_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Ca2->PKC co-activates Contraction Smooth Muscle Contraction Ca2->Contraction contributes to PKC->Contraction phosphorylates targets leading to

Caption: Alpha-1 adrenergic receptor signaling pathway activated by Tetrahydrozoline.

Alpha2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Alpha2_Agonist α₂-Agonist (e.g., Brimonidine) Alpha2_Receptor α₂-Adrenergic Receptor Alpha2_Agonist->Alpha2_Receptor binds Gi Gi Protein Alpha2_Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Inhibition of Neurotransmitter Release PKA->Cellular_Response phosphorylates targets leading to

Caption: Alpha-2 adrenergic receptor signaling pathway.

Experimental Protocols

To quantitatively assess the specificity of Tetrahydrozoline and its alternatives, several key in vitro functional assays are employed. The following are detailed methodologies for these experiments.

1. Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype.

  • Objective: To measure the affinity of Tetrahydrozoline, Naphazoline, Oxymetazoline, and Brimonidine for α₁ and α₂-adrenergic receptor subtypes.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing a single human adrenergic receptor subtype (e.g., α₁A, α₁B, α₁D, α₂A, α₂B, α₂C).

    • A radiolabeled ligand with high affinity for the receptor of interest (e.g., [³H]-Prazosin for α₁ receptors, [³H]-Rauwolscine for α₂ receptors).

    • Test compounds (Tetrahydrozoline HCl, Naphazoline HCl, Oxymetazoline HCl, Brimonidine tartrate) at a range of concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in the assay buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled antagonist.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.

    • The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation.

2. Calcium Mobilization Assay

This assay measures the functional potency (EC₅₀) of agonists at Gq-coupled receptors, such as the α₁-adrenergic receptor.

  • Objective: To determine the potency of Tetrahydrozoline, Naphazoline, and Oxymetazoline in stimulating α₁-adrenergic receptors.

  • Materials:

    • A cell line stably expressing the α₁-adrenergic receptor subtype of interest.

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compounds at a range of concentrations.

    • A fluorescence plate reader with an integrated fluid-handling system.

  • Procedure:

    • Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

    • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Add varying concentrations of the test compound to the wells.

    • Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

    • The peak fluorescence response is used to generate a dose-response curve.

    • The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.

3. cAMP Inhibition Assay

This assay measures the functional potency (EC₅₀) of agonists at Gi-coupled receptors, such as the α₂-adrenergic receptor.

  • Objective: To determine the potency of Naphazoline, Oxymetazoline, and Brimonidine in inhibiting adenylyl cyclase via α₂-adrenergic receptors.

  • Materials:

    • A cell line stably expressing the α₂-adrenergic receptor subtype of interest.

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Test compounds at a range of concentrations.

    • A cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach.

    • Pre-treat the cells with the phosphodiesterase inhibitor.

    • Incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.

    • The inhibition of forskolin-stimulated cAMP accumulation is used to generate a dose-response curve.

    • The IC₅₀ (which corresponds to the EC₅₀ for inhibition) is determined by non-linear regression analysis.

Caption: General experimental workflow for assessing agonist specificity.

Conclusion

This compound is a selective α₁-adrenergic receptor agonist, a characteristic that distinguishes it from other commonly used ocular and nasal decongestants. While Naphazoline and Oxymetazoline exhibit activity at both α₁ and α₂ receptors, Brimonidine is highly selective for the α₂ subtype. This comparative guide underscores the importance of utilizing specific functional assays to elucidate the precise pharmacological profile of adrenergic agonists. For researchers in drug discovery and development, a clear understanding of these differences is critical for designing experiments, interpreting data, and developing next-generation therapeutics with improved specificity and reduced off-target effects. Further studies providing direct, head-to-head comparisons of these compounds in standardized functional assays would be invaluable to the scientific community.

References

Safety Operating Guide

Proper Disposal of Tetrahydrozoline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility necessitates the proper disposal of all chemical waste, including Tetrahydrozoline Hydrochloride. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound. Adherence to these guidelines is critical for minimizing health risks and ensuring compliance with regulatory standards.

This compound is a chemical that requires careful handling due to its potential health effects. It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation[1][2][3][4]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this substance. In the event of a spill, the area should be evacuated, and the spill should be contained and absorbed with an inert material before being placed in a designated waste container[1][4].

Disposal Procedures

The primary directive for the disposal of this compound is to adhere to all federal, state, and local regulations[1][2][5]. As regulations can vary significantly, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.

Step-by-Step Disposal Guide:

  • Waste Identification and Classification:

    • Determine if the this compound waste is classified as hazardous. While not explicitly listed as a RCRA hazardous waste, the end-user is responsible for making this determination at the time of disposal[2][5].

    • Factors that may classify the waste as hazardous include its characteristics (e.g., ignitability, corrosivity, reactivity, toxicity) or if it is mixed with other hazardous substances.

  • Segregation and Collection:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

    • Collect the waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

    • For non-hazardous pharmaceutical waste, a blue-lidded container is often used, while hazardous pharmaceutical waste is typically collected in a black container[6].

  • Storage:

    • Store the waste container in a well-ventilated, secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].

    • The storage area should be clearly marked as a hazardous waste accumulation site.

  • Disposal Method:

    • Never dispose of this compound down the drain or in the regular trash[7][8]. This practice is strongly discouraged by the EPA to prevent environmental contamination[7].

    • The recommended method of disposal is through a licensed and approved waste disposal company[4][9].

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suggested method for complete destruction[3][10].

    • Alternatively, the waste may be buried in a licensed hazardous or toxic waste landfill[9].

  • Documentation:

    • Maintain accurate records of the waste generated, including the quantity, date of generation, and disposal date.

    • If the waste is classified as hazardous, a hazardous waste manifest will be required to track the waste from the point of generation to its final disposal facility[6].

Hazard and Disposal Information Summary

PropertyDescriptionCitation
Chemical Name This compound[1]
CAS Number 522-48-5[1][2][5]
Primary Hazards Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE) Protective gloves, eye protection/face protection, respiratory protection.[1][2][3]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]
Recommended Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][3][4][5]
Prohibited Disposal Do not let product enter drains, other waterways, or soil.[2][4]

Experimental Protocols

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Tetrahydrozoline_Disposal_Workflow cluster_generation Waste Generation & Collection cluster_assessment Hazard Assessment cluster_disposal_path Disposal Pathway cluster_finalization Final Steps start Generate Tetrahydrozoline Hydrochloride Waste collect Collect in a Designated, Labeled, and Sealed Container start->collect classify Classify Waste: Hazardous or Non-Hazardous? collect->classify hazardous_disposal Dispose as Hazardous Waste via Licensed Contractor (Incineration/Landfill) classify->hazardous_disposal Hazardous non_hazardous_disposal Dispose as Non-Hazardous Pharmaceutical Waste via Licensed Contractor classify->non_hazardous_disposal Non-Hazardous document Document Waste Disposal (Manifest if Hazardous) hazardous_disposal->document non_hazardous_disposal->document end Disposal Complete document->end

Caption: Workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Tetrahydrozoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Tetrahydrozoline Hydrochloride, including detailed operational and disposal plans.

Hazard Identification and Classification

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to adhere to the following safety protocols to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

PPE CategoryRequired EquipmentSpecifications and Remarks
Eye/Face Protection Safety glasses with side-shields or goggles.[1] A face shield may be appropriate for some tasks.[3]Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[3]
Hand Protection Protective, impervious gloves.Glove material and thickness must be selected based on the specific task and potential for exposure. Consult with glove manufacturer's data for chemical resistance.
Skin and Body Protection Impervious clothing, such as a lab coat or long sleeves and pants, should be worn.[1][4]Immediately remove any clothing that becomes contaminated.[3]
Respiratory Protection A suitable respirator should be used when handling the material in bulk or if dust or aerosols are generated.[1][4]A NIOSH-approved respirator is recommended.[5] The need for respiratory protection should be based on a risk assessment of the specific procedure.

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area. Use a local exhaust ventilation system to keep airborne concentrations low.[3][6]

  • Facilities must be equipped with an eyewash fountain and a safety shower.[1][3]

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1][3]

  • Wash hands thoroughly after handling.[1][3]

  • Minimize dust generation and accumulation.[3]

Storage:

  • Store in a tightly-closed container.[1][3]

  • Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids/alkalis and strong oxidizing/reducing agents.[1][3]

  • Store in a locked-up location.[1][3]

Emergency Procedures

Immediate action is critical in the event of an exposure or spill.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Get medical advice if skin irritation occurs.[3][6]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[3]

  • If Swallowed: Do NOT induce vomiting.[1][3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a poison center or doctor immediately.[3]

Spill Response:

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment (see PPE table).

  • Prevent further leakage or spillage if it is safe to do so.

  • For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[3]

  • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a suitable, labeled disposal container.[1]

  • Clean the spill area thoroughly.

  • Do not let the product enter drains, waterways, or soil.[3]

Below is a workflow diagram for handling a this compound spill.

Spill_Response_Workflow Workflow for this compound Spill cluster_Initial_Actions Initial Actions cluster_Assessment_and_Preparation Assessment & Preparation cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Reporting Disposal & Reporting Spill_Detected Spill Detected Evacuate_Area Evacuate Immediate Area Spill_Detected->Evacuate_Area Alert_Personnel Alert Supervisor and Safety Officer Evacuate_Area->Alert_Personnel Assess_Spill Assess Spill Size and Risk Alert_Personnel->Assess_Spill Don_PPE Don Appropriate PPE Assess_Spill->Don_PPE Contain_Spill Contain the Spill Don_PPE->Contain_Spill Neutralize_Clean Clean and Decontaminate Area Contain_Spill->Neutralize_Clean Collect_Waste Collect Contaminated Materials Neutralize_Clean->Collect_Waste Dispose_Waste Dispose of Waste Collect_Waste->Dispose_Waste Document_Incident Document the Incident Dispose_Waste->Document_Incident

Caption: Workflow for a this compound spill.

Disposal Plan

Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1][6] Do not allow the product to enter the environment, drains, or waterways. It is the responsibility of the waste generator to properly classify and dispose of the waste material. You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydrozoline Hydrochloride
Reactant of Route 2
Reactant of Route 2
Tetrahydrozoline Hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.